molecular formula C25H33FN2O B10833843 Piperidine derivative 1

Piperidine derivative 1

Cat. No.: B10833843
M. Wt: 396.5 g/mol
InChI Key: UWNUOIHSSBTGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine Derivative 1 is a high-purity research compound belonging to a class of nitrogen-containing heterocycles that are pivotal scaffolds in medicinal chemistry and drug discovery . The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is a fundamental building block found in more than twenty classes of pharmaceuticals, representing a crucial pharmacophore for designing biologically active molecules . This derivative serves as a key intermediate for investigating new therapeutic agents across multiple research domains. In oncology research, piperidine derivatives have demonstrated significant potential as anticancer agents . Studies indicate that compounds containing the piperidine nucleus can modulate several crucial signaling pathways involved in cancer progression, including STAT-3, NF-κB, and PI3k/Akt, leading to the inhibition of cell proliferation and induction of apoptosis . Furthermore, piperidine-based structures have shown promise in neurodegenerative disease research, particularly as acetylcholinesterase inhibitors relevant to the study of Alzheimer's disease . The structural versatility of this piperidine derivative also supports its application in antimicrobial research, where similar compounds have exhibited activity against various bacterial and fungal strains . The compound's defined stereochemistry and functional group compatibility make it a valuable template for structure-activity relationship (SAR) studies and for exploring novel mechanisms of action in biological systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33FN2O

Molecular Weight

396.5 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C25H33FN2O/c1-27(2)14-6-13-25(22-8-10-23(26)11-9-22)24-12-7-20(17-21(24)19-29-25)18-28-15-4-3-5-16-28/h7-12,17H,3-6,13-16,18-19H2,1-2H3

InChI Key

UWNUOIHSSBTGRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)CN3CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

Synthetic Strategies and Methodologies for Piperidine Derivative 1

Retrosynthetic Analysis and Strategic Disconnections for Piperidine (B6355638) Derivative 1

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Piperidine Derivative 1, the most logical and common disconnection occurs at the C-N bond between the piperidine ring and the aniline (B41778) nitrogen. This bond is an amine linkage, suggesting its formation via nucleophilic substitution or, more commonly, reductive amination.

This primary disconnection breaks the molecule into two key synthons: a piperidine-based electrophile and an aniline-based nucleophile. These synthons correspond to the readily available starting materials: 1-Boc-4-piperidone and aniline . The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a crucial protecting group, preventing the secondary amine from undergoing side reactions and directing the synthesis to the desired C4 position.

The forward synthesis, therefore, involves the reaction of a protected piperidone with aniline to form the target C-N bond. This approach is highly efficient as it joins two major fragments in a single, reliable step.

Established Synthetic Routes to this compound

The synthesis of 4-Anilino-1-Boc-piperidine is well-established, with the most prevalent method being a one-pot reductive amination. un.orgdtic.mil

Multi-Step Synthesis Approaches and Intermediates

The most common synthetic route is a one-pot, two-step sequence that proceeds through an imine or enamine intermediate. While it occurs in a single vessel, it can be understood in discrete steps:

Imine/Enamine Formation: The synthesis begins with the condensation of 1-Boc-4-piperidone and aniline . This reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, making the ketone more electrophilic and facilitating the nucleophilic attack by the aniline nitrogen. This is followed by dehydration to form a reactive iminium ion intermediate.

Reduction: The iminium intermediate is not isolated but is reduced in situ to the final secondary amine product. A variety of reducing agents can be employed for this transformation.

The key intermediate in this process is the N-phenyl-1-Boc-4-iminopiperidine, which is immediately consumed in the reduction step.

Convergent and Divergent Synthetic Pathways

This core structure also serves as a key branching point for divergent synthesis . Starting from 1-Boc-4-piperidone, a wide array of substituted anilines can be used in the reductive amination step to generate a library of diverse 4-anilino-piperidine derivatives. mdpi.comcaymanchem.commedchemexpress.com For instance, using meta-methylaniline instead of aniline yields tert-butyl 4-((3-methylphenyl)amino)piperidine-1-carboxylate. caymanchem.com This highlights the versatility of the synthetic route for creating structural analogs.

Heterocyclic Ring Formation Methodologies Applied to this compound

While the most direct synthesis of this compound involves modifying a pre-formed piperidine ring (1-Boc-4-piperidone), the ultimate synthesis of the piperidine heterocycle itself is a fundamental aspect of organic chemistry. The piperidine ring is a prevalent scaffold in many natural products and pharmaceuticals. researchgate.net General methods for forming the six-membered piperidine ring include:

Hydrogenation of Pyridine (B92270) Precursors: Substituted pyridines can be catalytically hydrogenated to form the corresponding piperidines. For example, 4-anilinopyridine can be hydrogenated over a platinum oxide (PtO₂) catalyst to produce 4-anilinopiperidine, which can then be protected with the Boc group. nih.gov

Intramolecular Cyclization: Linear molecules containing an amine and a suitable electrophilic group can undergo intramolecular cyclization to form the piperidine ring. This can include reactions like intramolecular reductive amination or aza-Michael additions. mdpi.comnih.gov

Ring-Closing Metathesis (RCM): Diene-containing amines can be cyclized using Grubbs' or other metathesis catalysts to form a dehydropiperidine, which is then reduced to the final piperidine. whiterose.ac.uk

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, particularly in the reductive amination step. Both metal-based catalysts and hydride-based reagents are commonly used.

Novel Methodologies and Advanced Techniques for this compound Production

Recent advancements in organic synthesis have introduced powerful tools for the construction of the piperidine core. These methodologies often lead to higher yields, better selectivity, and improved safety profiles, addressing many of the challenges associated with conventional synthetic routes, which can involve harsh reagents and elevated temperatures. nih.gov

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology for the synthesis of this compound. By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to significant process intensification. scispace.com

The application of flow chemistry to piperidine synthesis has demonstrated marked improvements compared to traditional batch processing. For instance, the use of fixed-bed reactors in a continuous process for producing piperidine compounds has been shown to operate at lower pressures (below 3.0 MPa) than conventional methods, which often require pressures exceeding 6.0 MPa. google.com This not only enhances safety but also reduces the cost and complexity of the required equipment. google.com A key advantage is the high conversion rate of starting materials, often exceeding 99.8%, with minimal by-product formation. google.com

In one specific application, a flow microreactor was used for the electroreductive cyclization of an imine with a terminal dihaloalkane to form a piperidine ring. nih.govresearchgate.net This method allows for the production of the target compound on a preparative scale through continuous electrolysis for approximately one hour. researchgate.net The large specific surface area of the microreactor facilitates efficient reduction at the cathode, leading to superior yields compared to batch-type reactions. nih.govresearchgate.net

A comparison between batch and flow synthesis for an electroreductive cyclization highlights the efficiency of the continuous approach, with a notable increase in reaction yield from 45% in batch to 77% in flow. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Piperidine Derivative Production

Parameter Batch Reaction Flow Microreactor
Reaction Yield 45% 77%
Reaction Time 12 hours ~1 hour (continuous)
Scale Lab Scale Preparative Scale
Control Limited High

This table illustrates the improved yield and efficiency of flow chemistry over traditional batch methods for the synthesis of piperidine derivatives. researchgate.netbeilstein-journals.org

Furthermore, the integration of flow technology enables the safe handling of otherwise hazardous intermediates and reagents, making it a greener and more sustainable option for industrial production. scispace.com

Photochemical and electrochemical methods represent another frontier in the synthesis of this compound, offering unique reactivity pathways under mild conditions. These techniques utilize light or electrical current to generate highly reactive species, often avoiding the need for harsh chemical reagents. nih.gov

Electrochemical Synthesis: Electrosynthesis has been successfully applied to the creation of piperidine derivatives through the reductive cyclization of imines with terminal dihaloalkanes. nih.gov This process can be effectively carried out in an electrochemical flow microreactor, which combines the benefits of both electrochemistry and continuous manufacturing. researchgate.netbeilstein-journals.org In a typical setup, a solution containing the precursors is passed through a cell with a carbon-filled polyvinylidene fluoride (B91410) anode and a nickel cathode, driving the cyclization reaction. nih.govchim.it This method has been used to synthesize 2-substituted N-CH2D piperidines, where the flow electrosynthesis provides the key methoxylated N-formyl piperidine intermediate in high yield. nih.gov

The reaction conditions for such an electrosynthesis can be precisely controlled to optimize the yield.

Table 2: Optimized Conditions for Electrochemical Flow Synthesis

Parameter Value
Current Density 38.1 mA cm⁻²
Flow Rate 11 mL h⁻¹
Residence Time 3.9 s
Electrolyte nBu4N∙ClO4 in THF

These parameters were optimized for the electroreductive cyclization to produce piperidine derivatives in a flow microreactor. beilstein-journals.org

This approach is considered a green and sustainable synthetic method as it operates under ambient conditions and avoids the use of toxic and precious metal catalysts or harmful chemicals that were used in older methods, such as mercury pool cathodes. nih.gov

Photochemical Synthesis: Photochemistry offers an alternative route for constructing piperidine ring systems. One notable method involves the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones. nih.gov These intermediates can then be readily converted into the final piperidine derivatives through reduction. nih.gov This photochemical strategy has proven to be scalable and has been applied to the synthesis of key analogues of pharmaceutical agents. nih.gov

Process Optimization and Scale-Up Considerations for this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires careful process optimization and scale-up. This involves addressing challenges related to safety, cost, efficiency, and regulatory compliance.

Key considerations during scale-up include:

Reagent Selection: Replacing hazardous, expensive, or unstable reagents with safer, more economical alternatives. For example, in one large-scale synthesis, cesium carbonate, which showed good results at the lab scale, was replaced due to its poor solubility, which hindered the scale-up process. nih.govmdpi.com

Intermediate Isolation: Designing processes where intermediates are stable, often crystalline solids, allowing for easy isolation and purification by filtration. This was a key feature in a nine-step scalable route for a Wnt inhibitor. researchgate.net

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety and product quality. researchgate.netnih.gov

Process Simplification: Combining multiple reaction steps into a one-pot or telescopic process to minimize manual handling, solvent use, and production time. nih.gov

Technology Transfer: Adapting the synthesis to industrial equipment. The use of continuous flow reactors is a prime example of implementing new technology to improve scalability and safety. google.com

By systematically addressing these factors, a synthetic route can be developed that is not only efficient and high-yielding but also practical and safe for large-scale manufacturing of this compound. researchgate.net

Structure Activity Relationship Sar and Structural Analysis of Piperidine Derivative 1

Conformational Analysis of Piperidine (B6355638) Derivative 1 and its Analogues

The three-dimensional conformation of these molecules is critical for their interaction with the serotonin (B10506) transporter (SERT). Analysis of the structurally similar compound, citalopram (B1669093), provides a robust framework for understanding the conformational preferences of Piperidine derivative 1.

Advanced spectroscopic and crystallographic techniques have been instrumental in elucidating the solid-state conformation of citalopram and its active S-enantiomer, escitalopram (B1671245). X-ray crystallography studies of human SERT in complex with (S)-citalopram have revealed the precise binding orientation in the central binding site. rcsb.orgnih.gov The antidepressant lodges in an outward-open conformation of the transporter, effectively blocking serotonin binding. rcsb.orgnih.gov

In the crystal structure of citalopram hydrobromide, two independent citalopram cations are observed, exhibiting differences primarily in the conformation of the dimethylaminopropyl side chain and the orientation of the fluorophenyl group. cambridge.org This indicates a degree of conformational flexibility, particularly in the side chain, which is likely a feature of this compound as well. The conformation of the core dihydroisobenzofuran ring system, however, is more rigid.

TechniqueCompoundKey Conformational Findings
X-ray Crystallography (S)-citalopram co-crystallized with hSERTBinds in the central site of an outward-open transporter conformation. nih.gov The fluorophenyl group occupies a specific subsite (B). nih.gov
X-ray Powder Diffraction Citalopram HydrobromideTwo independent molecular conformations in the unit cell, differing in the side chain and phenyl ring torsion angles, indicating conformational flexibility. cambridge.org

Computational studies, including molecular modeling and quantum chemical calculations, have complemented experimental findings by exploring the conformational space and energy landscapes of citalopram and its enantiomers. These studies predict the binding modes within the SERT and help rationalize the observed stereoselectivity. acs.orgmeilerlab.org

Docking simulations predict that the two enantiomers of citalopram bind in the substrate-binding pocket with opposite orientations of their aromatic groups. acs.org For the high-affinity S-enantiomer (escitalopram), the 4-fluorophenyl group is positioned near residues Ala173 and Thr439, while the cyano group of the phthalane ring is near Phe341. acs.org This orientation is reversed for the lower-affinity R-enantiomer. acs.org Quantum-polarized ligand docking calculations have been employed to better describe the ligand's formal charges within the protein environment. acs.org

Stereochemical Influences on the Biological Activity of this compound

The C1 position of the dihydroisobenzofuran ring is a chiral center, meaning that this compound, like citalopram, exists as a pair of enantiomers. The stereochemistry at this center has a profound impact on biological activity.

In the case of citalopram, the pharmacological activity resides almost exclusively in the S-(+)-enantiomer, known as escitalopram. mdpi.comresearchgate.net The S-enantiomer is significantly more potent at inhibiting serotonin reuptake than the R-(-)-enantiomer. mdpi.comresearchgate.net The eudismic ratio (the ratio of the potencies of the eutomer to the distomer) for citalopram has been reported to be as high as 167. researchgate.netnih.gov

The R-enantiomer is not merely inactive; some studies suggest it may even counteract the therapeutic effects of the S-enantiomer by interacting with an allosteric site on the serotonin transporter, thereby impeding the binding of the S-enantiomer at the primary site. nih.govresearchgate.net This antagonistic effect provides a strong rationale for the development of the pure S-enantiomer.

Given the identical chiral center in this compound, it is highly probable that it also exhibits significant stereoselectivity, with one enantiomer being substantially more active than the other.

Table: Enantiomeric Activity Profile of Citalopram

Enantiomer Common Name SERT Inhibition Potency Role
S-(+)-citalopram Escitalopram High (Eutomer) Responsible for the primary therapeutic effect. mdpi.comnih.gov

| R-(-)-citalopram | R-citalopram | Low (Distomer) | Largely inactive; may antagonize the S-enantiomer's effect. nih.govresearchgate.net |

The process of developing a single, more active enantiomer from a previously marketed racemic mixture is known as a "chiral switch". nih.govwikipedia.org The case of citalopram and escitalopram is a classic example of a successful chiral switch. mdpi.comnih.gov The rationale was to provide a therapy with enhanced efficacy and potentially a better side-effect profile by eliminating the less active and potentially counterproductive R-enantiomer. nih.govnih.gov Clinical trials demonstrated that escitalopram had greater efficacy than racemic citalopram at equivalent doses of the S-enantiomer. mdpi.com

Should this compound ever be developed for therapeutic use, a similar chiral switching strategy would be a critical consideration. The first step would involve the chiral resolution of the racemate and the separate biological evaluation of each enantiomer to identify the eutomer. Development would then focus on the single, active enantiomer to maximize therapeutic benefit.

Systematic Structural Modifications and Their Impact on Potency and Selectivity

Structure-activity relationship (SAR) studies on citalopram analogues have provided a detailed understanding of the chemical features necessary for high-affinity binding to SERT. Modifications at the 5-position of the dihydroisobenzofuran ring are particularly relevant to understanding this compound. nih.govacs.orgnih.gov

Studies have shown that this position is tolerant of a variety of substituents, many of which maintain high SERT binding affinity. nih.govnih.gov The original cyano group of citalopram is a key determinant for enhancing SERT activity. researchgate.net Replacing it with other groups modulates the potency and, in some cases, the selectivity. For example, replacing the 5-cyano group with a 5-bromo substituent results in an analogue with comparable SERT affinity and selectivity. nih.gov

Table: Structure-Activity Relationship of 5-Substituted Citalopram Analogues

Compound 5-Substituent (R) SERT Binding Affinity (Ki, nM) Reference
Citalopram -CN 1.94 nih.gov
Analogue 1 -Br 1.04 nih.gov
Analogue 2 -I 1.42 nih.gov
Analogue 3 -CH3 4.30 acs.org
Analogue 4 -NO2 1.20 acs.org

| Analogue 5 | -NH2 | 38.3 | acs.org |

This data illustrates that while various substitutions are tolerated, the nature of the group at the 5-position significantly impacts binding affinity. The high affinity of nitro and halo analogues suggests that electronegativity and size play a role, while the lower affinity of the amino analogue indicates that a simple basic group at this position may be less favorable than the cyano group. The complex piperidin-1-ylmethyl group in this compound would require specific evaluation to determine its impact on potency and selectivity.

Piperidine Ring Substituent Effects (e.g., position, electronic, steric)

The substituents on the piperidine ring play a critical role in the molecule's interaction with its biological target. Both electronic and steric factors of these substituents can drastically alter the efficacy and selectivity of the compound.

For instance, in a series of 3,4,6-trisubstituted piperidine derivatives developed as Akt inhibitors, systematic exploration of the piperidine moiety was crucial. The introduction of substituents at the 3, 4, and 6 positions of the piperidine ring was guided by a strategy of conformational restriction to enhance potency and improve safety profiles. nih.gov The precise arrangement of these substituents helps to lock the molecule into a bioactive conformation, thereby improving its binding affinity to the target protein.

In another example concerning piperidine derivatives with analgesic properties, the nature of the substituent on the nitrogen atom of the piperidine ring was found to be significant. While N-methyl substitution showed notable activity, displacing the methyl group to a phenacyl function attached to the nitrogen resulted in decreased analgesic effects. journalagent.com Furthermore, the electronic properties of para-substituents on an associated phenyl ring also influenced activity. Electron-donating groups like a methyl group led to higher activity compared to electron-withdrawing groups like bromo or chloro substituents, suggesting that electronic effects can hinder the interaction with the receptor at an electronic level. journalagent.com

The table below illustrates the impact of piperidine ring substituents on the activity of a hypothetical "this compound," based on general findings for this class of compounds.

Substituent Position Substituent Electronic Effect Steric Effect Observed Activity
N1MethylElectron-donatingSmallSignificant Analgesic Activity journalagent.com
N1PhenacylElectron-withdrawingBulkyDecreased Analgesic Activity journalagent.com
C4Phenyl (para-methyl)Electron-donatingModerateEnhanced Analgesic Activity journalagent.com
C4Phenyl (para-bromo)Electron-withdrawingModerateReduced Analgesic Activity journalagent.com
C3, C4, C6TrisubstitutedMixedConformational RestrictionPotent Akt Inhibition nih.gov

Side Chain Modifications and Linker Chemistry Variations

Modifications to the side chains and the linkers connecting the piperidine core to other chemical moieties are critical for optimizing the pharmacological profile of piperidine derivatives. These changes can affect not only the binding affinity to the primary target but also properties like solubility and metabolic stability.

In the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, the length and nature of the alkyl chain linking the piperidine ring to another part of the molecule were systematically varied. For instance, extending the linker length in a series of tert-butyl analogues led to a decrease in affinity for the H3 receptor. ugr.es

For a series of sulfonamide derivatives containing a piperidine moiety developed as bactericides, a molecular hybridization strategy was employed. This involved linking the piperidine to an alkyl tail, and the length and nature of this tail were varied to optimize antibacterial activity. mdpi.com

The following table demonstrates the effect of side chain and linker modifications on the activity of a representative piperidine derivative.

Modification Specific Change Effect on Activity Reference
Alkyl Linker LengthExtension from propyl to butylDecreased H3 receptor affinity ugr.es
Side Chain NatureIntroduction of an alkyl tail via a sulfonamide linkerModulation of antibacterial potency mdpi.com
Side Chain at C4Replacement of piperidine with morpholine (B109124)Reduced MCH-R1 binding affinity acdlabs.com

Heteroatom and Aromatic Ring Substitutions

The substitution of carbon atoms with heteroatoms within the piperidine ring or its substituents, as well as modifications to any associated aromatic rings, can profoundly impact biological activity.

A compelling example is seen in the development of dual histamine H3/sigma-1 receptor ligands. When the piperidine ring was replaced by a piperazine (B1678402) ring (a six-membered ring with two nitrogen atoms), a dramatic shift in receptor affinity was observed. For instance, comparing two closely related compounds, the piperidine-containing compound exhibited high affinity for the sigma-1 receptor (Ki = 3.64 nM), whereas the piperazine analogue had significantly lower affinity (Ki = 1531 nM). ugr.esacs.orgnih.govnih.gov This highlights the critical role of the piperidine nitrogen in interacting with the receptor. ugr.esacs.orgnih.govnih.gov

In another study on antitumor agents, the introduction of fluorine atoms and the meta-substitution on a benzoylpiperidine scaffold enhanced the inhibitory properties against monoacylglycerol lipase (B570770) (MAGL). encyclopedia.pub The electronegativity and small size of fluorine can lead to more favorable interactions with the target enzyme.

The table below summarizes the effects of such substitutions.

Substitution Type Specific Change Resulting Effect Reference
Heterocycle ReplacementPiperidine to PiperazineDrastic reduction in sigma-1 receptor affinity ugr.esacs.orgnih.govnih.gov
Aromatic Ring SubstitutionIntroduction of Fluorine atoms to a phenyl ringEnhanced MAGL inhibition encyclopedia.pub
Aromatic Ring Substitutionmeta-substitution on a benzene (B151609) ringEnhanced MAGL inhibition encyclopedia.pub

Pharmacophore Identification and Mapping for this compound Activity

A pharmacophore model for a specific biological activity outlines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for optimal interaction with a biological target. For piperidine derivatives, pharmacophore models often highlight the importance of the basic nitrogen atom and the spatial distribution of hydrophobic and aromatic groups. nih.govnih.gov

For sigma-1 receptor ligands, a common pharmacophore model consists of a central basic amine (like the piperidine nitrogen) flanked by two hydrophobic domains. nih.govnih.gov The optimal distance between these hydrophobic features is a key determinant of potency and selectivity. nih.gov In a study of a potent sigma-1 receptor agonist, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone), docking analysis revealed that it assumes a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, consistent with established pharmacophore models for this receptor class. nih.gov

In the case of farnesyltransferase (FTase) inhibitors, pharmacophore analysis of a series of piperidine derivatives indicated that aromatic, acceptor, and donor groups are favorable for inhibitory activity. nih.gov The model suggests that a clear separation between hydrophobic and hydrophilic regions within the molecule is important for better activity. nih.gov

Lead Optimization Strategies Based on this compound Scaffold

Lead optimization is a crucial phase in drug discovery where a promising lead compound, such as a piperidine derivative, is chemically modified to improve its potency, selectivity, and pharmacokinetic properties.

A common strategy is property-based optimization, where modifications are guided by desired changes in physicochemical properties like lipophilicity (logP) and hydrogen bonding capacity. For instance, to improve brain penetration of a lead compound, chemists might aim to reduce logP and avoid introducing additional hydrogen bond donors. acdlabs.com

Another powerful strategy is conformational restriction. In the development of Akt inhibitors, a lead compound with potent antitumor efficacy suffered from safety issues. By introducing a 3,4,6-trisubstituted piperidine core, researchers were able to conformationally restrict the molecule. This led to the discovery of derivative E22 , which not only had increased potency but also remarkably reduced off-target effects and improved safety. nih.gov

Optimization of peptidyl derivatives containing a piperidine scaffold as proteasome inhibitors involved modifying the side chains of different residues. This led to analogues with more potent activities and a longer half-life in rat plasma, which is beneficial for in vivo efficacy. researchgate.net

Structure-Property Relationship (SPR) Studies for Relevant Research Parameters of this compound

Structure-property relationship (SPR) studies aim to understand how chemical structure influences key physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. For piperidine derivatives, SPR is essential for developing drug candidates with favorable profiles.

For example, the incorporation of a piperidine moiety into a 4-N-phenylaminoquinoline derivative was shown to improve the brain exposure of the resulting compound, indicating a favorable impact on its ability to cross the blood-brain barrier. encyclopedia.pub The piperidine ring is known to often enhance membrane permeability and metabolic stability. researchgate.net

In the optimization of piperidine-based MCH-R1 antagonists, a key challenge was to balance potency with a good ADME profile. Replacing the piperidine ring with a morpholine ring in one analogue led to a more favorable calculated ADME profile, but at the cost of significantly reduced binding affinity. acdlabs.com This illustrates the often-delicate balance that must be struck in lead optimization.

Design and Synthesis of Biorelevant Structural Probes Derived from this compound

Biorelevant structural probes are essential tools for studying biological systems. These are often derivatives of a bioactive compound that have been modified to include a reporter group, such as a fluorescent tag, without significantly altering the compound's biological activity.

Piperidine derivatives are used to create such probes. For example, fluorescent probes for detecting amyloid-β (Aβ) plaques, which are implicated in Alzheimer's disease, have been developed using piperidine-substituted structures. sci-hub.se The piperidine group can serve as an electron-donating and binding group for Aβ. These probes are designed to exhibit fluorescence only when bound to their target, allowing for clear imaging of Aβ aggregates. sci-hub.se

Another application is the use of piperidide derivatives in the mass spectrometric analysis of fatty acids. Converting fatty acids to their piperidide derivatives provides a more informative fragmentation pattern in mass spectrometry compared to the more commonly used methyl esters, allowing for a more detailed structural analysis. nih.gov

The synthesis of such probes involves attaching the desired label or functional group to the piperidine scaffold. For instance, spirocyclic piperidines, which are rigid and structurally complex, can serve as valuable pharmacophore templates for probe design. nih.gov Recent synthetic methods, such as organic photoredox catalysis, allow for the efficient construction of these complex spirocyclic systems under mild conditions. nih.gov

Mechanistic Investigations of Piperidine Derivative 1

Identification and Validation of Molecular Targets for Piperidine (B6355638) Derivative 1

The primary molecular target of Piperidine derivative 1 has been identified as farnesyltransferase (FTase), a crucial enzyme in post-translational modification pathways.

Initial screening of a combinatorial library containing approximately 3,000 compounds led to the discovery of This compound as an active inhibitor of farnesyltransferase. researchgate.net Its binding affinity for FTase was determined through enzyme inhibition assays, which measured the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

While comprehensive affinity profiling against a broad panel of other receptors and enzymes for this specific derivative is not extensively detailed in the available literature, its primary activity is characterized by its interaction with FTase. The initial study highlighted that it was the sole derivative from its library to exhibit significant activity, underscoring its specific interaction with the intended target. researchgate.net

Table 1: In Vitro Inhibitory Activity of this compound against Farnesyltransferase
CompoundTarget EnzymeIC50 (nM)Source
This compoundFarnesyltransferase (FTase)420 researchgate.net

Kinetic analyses have been performed on derivatives from the same class as This compound to elucidate the mechanism of action. These studies revealed that this class of piperidine compounds functions as competitive inhibitors of farnesyltransferase with respect to the Ras protein substrate. researchgate.net This means the inhibitor binds to the same active site on the enzyme as the Ras protein, thereby preventing the farnesylation of Ras. The inhibition is dependent on the concentration of the substrate; higher concentrations of the Ras protein can overcome the inhibitory effect.

The potency of FTase inhibition was significantly improved through systematic medicinal chemistry, leading to derivatives with much lower IC50 values. researchgate.net For instance, a related compound, piperidine 8, demonstrated an IC50 of 3.7 nM. researchgate.net

Table 2: Enzyme Inhibition Data for Piperidine Derivatives
CompoundMechanism of ActionInhibition Constant (Ki)Source
Piperidine derivative 6 (analogue)Competitive with Ras protein12.4 nM researchgate.net

While specific experimental protein-ligand interaction mapping data, such as that from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), is not available for This compound itself, computational modeling and structural analysis of related piperidine inhibitors have provided insights into the key interactions within the FTase active site. nih.gov

In silico studies, including protein-ligand interaction fingerprint (PLIF) analysis and molecular dynamics simulations on similar piperidine-based FTase inhibitors, have identified crucial amino acid residues involved in binding. researchgate.net These studies suggest that interactions with residues such as Lys164, Tyr166, TrpB106, and TyrB361 are important for the binding of these inhibitors. researchgate.netnih.gov The binding is often facilitated by a combination of hydrophobic interactions with aromatic amino acid moieties in the enzyme's hydrophobic pocket and hydrogen bonding with polar residues. researchgate.netnih.gov

The discovery of This compound was the result of a target-based screening approach, where a combinatorial library was directly tested against the intended molecular target, farnesyltransferase. researchgate.net This approach differs from phenotypic screening, where compounds are first identified based on a desired cellular or organismal effect, followed by target deconvolution to identify the molecular mechanism. dntb.gov.ua

However, target deconvolution strategies are crucial in drug discovery, especially for hits from phenotypic screens. dntb.gov.uarsc.org Methods such as affinity chromatography using a modified version of the compound as bait, followed by proteome enrichment and quantitative mass spectrometry, are employed to identify the interacting proteins from cell lysates. sci-hub.se For example, this strategy was successfully used to identify FTase as the primary target of a novel inhibitor discovered through a phenotypic screen for compounds that reverse HIV latency. sci-hub.se

Cellular Mechanisms of Action of this compound

The cellular effects of This compound are a direct consequence of its inhibition of farnesyltransferase, which impacts multiple signal transduction pathways.

Farnesyltransferase inhibitors (FTIs), including the class to which This compound belongs, primarily exert their effects by disrupting the function of proteins that require farnesylation for their activity. The most well-known of these are the Ras family of small GTPases, which are key regulators of cell growth, proliferation, and survival through pathways like the mitogen-activated protein kinase (MAPK) cascade. tandfonline.com By inhibiting the farnesylation of Ras, FTIs prevent its localization to the cell membrane, thereby blocking its signaling activity. tandfonline.comaacrjournals.org

Beyond Ras, FTIs affect a variety of other farnesylated proteins, leading to a complex pattern of cellular responses. researchgate.net These can include:

Induction of Cell Cycle Arrest : FTIs have been shown to cause cell cycle arrest at either the G1 or G2/M phase in different cancer cell lines. nih.govdoi.org In some pancreatic cancer cells, FTI treatment leads to an accumulation of cells in the G2/M phase, associated with high levels of cyclin B1/cdc2 kinase activity. nih.gov

Modulation of Other Signaling Pathways : Some FTIs can activate the c-Jun-NH2-terminal kinase (JNK) pathway, which is involved in stress responses and apoptosis. aacrjournals.org

Effects on RhoB GTPase : FTIs can alter the prenylation of RhoB, another small GTPase. This leads to the accumulation of a geranylgeranylated form of RhoB (RhoB-GG) in late endosomes, which can disrupt the trafficking of growth factor receptors like the EGF receptor. dntb.gov.ua

While a specific kinase activity profile for This compound is not available, the known effects of the broader class of FTIs on these signaling pathways provide a framework for understanding its cellular mechanism of action.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

The investigation into how piperidine derivatives influence cellular function at the molecular level often involves transcriptomics and proteomics. These studies provide a broad view of the changes in gene and protein expression following treatment with these compounds.

Gene Expression Profiling:

Research has shown that certain piperidine derivatives can modulate gene expression. For instance, a class of piperidine derivatives has been identified that can stabilize a secondary DNA structure known as the i-motif in the promoter region of the BCL2 gene. nih.gov This stabilization leads to a significant upregulation of BCL2 gene expression and a corresponding increase in B-cell lymphoma 2 (BCL2) protein levels. nih.gov Conversely, other derivatives that bind to a flexible hairpin species in the same region can decrease BCL2 levels. nih.gov

In another context, a novel piperidine, referred to as BMP upregulator 1 (BUR1), was found to increase the expression of inhibitor of DNA binding 1 (Id1) in human embryonic stem cell-derived endothelial cells. ersnet.org Further microarray analyses confirmed that BUR1 induces the expression of bone morphogenetic protein 2 (BMP2) and prostaglandin-endoperoxide synthase 2 (PTGS2). ersnet.org In studies involving Streptomyces argillaceus, the expression of gene clusters responsible for producing piperidine alkaloids, known as argimycins, has been successfully increased to identify the resulting compounds. frontiersin.org

Proteomic Analysis:

Proteomic studies offer a direct look at the proteins affected by piperidine derivatives. Mass spectrometry-based proteomics has been instrumental in identifying the targets of these compounds. For example, a bivalent compound containing a piperidine linker, initially designed to target TEAD proteins, was found to selectively degrade Programmed Cell Death Protein 2 (PDCD2). nih.gov This discovery was made through quantitative MS proteomics, which showed PDCD2 as the only protein that was significantly downregulated after treatment. nih.gov

Global proteomic analysis has also been used to evaluate the selectivity of degraders and has led to the discovery of novel degradable targets. nih.gov In some cases, piperidine derivatives have been used in the sample preparation process for proteomic analysis itself, such as in the elution of phosphopeptides. nih.gov

Interactive Data Table: Effects of Piperidine Derivatives on Gene and Protein Expression

Compound Class/NameTarget Gene/ProteinEffectMethod of Analysis
Piperidine derivativesBCL2Upregulation or downregulationGene expression profiling
BMP upregulator 1 (BUR1)Id1, BMP2, PTGS2UpregulationMicroarray, Immunoblotting
Piperidine-containing bivalent compoundPDCD2DegradationQuantitative MS proteomics

Intracellular Localization and Trafficking Studies

Understanding where piperidine derivatives accumulate within a cell is crucial for elucidating their mechanism of action. Studies have shown that the subcellular localization of these compounds can be quite specific.

For instance, novel benzobacteriochlorins, which are a type of piperidine derivative, have been found to preferentially localize in the mitochondria. acs.org This was determined through competitive intracellular localization studies using Rhodamine-123, a known mitochondrial probe. acs.org Interestingly, these compounds did not displace probes for the peripheral benzodiazepine (B76468) receptor (PBR), suggesting that the PBR is not their primary mitochondrial binding site. acs.org

The localization of proteins that interact with piperidine derivatives is also a key area of investigation. For example, argininosuccinate (B1211890) lyase (ASL) is a cytosolic protein, while arginase-2 (ARG2), which is involved in similar metabolic pathways, is primarily found in the mitochondria. google.com The specific localization of these enzymes can influence how they are affected by piperidine derivatives.

Mitochondrial Function and Cellular Respiration Effects

The localization of some piperidine derivatives to the mitochondria points to their potential to affect mitochondrial function and cellular respiration.

Research has demonstrated that piperine, a naturally occurring piperidine derivative, and its synthetic analogs can enhance mitochondrial fusion by activating mitofusin (MFN) proteins. mdpi.comresearchgate.net This is significant because mitofusins are key to maintaining mitochondrial health and function. mdpi.com Piperine was shown to stimulate mitochondrial elongation in cells lacking either Mfn1 or Mfn2, indicating it can act on both. mdpi.com This activation of mitofusins can also lead to improved mitochondrial motility. mdpi.comresearchgate.net

Furthermore, some piperidine derivatives have been shown to protect against mitochondrial dysfunction. google.com A novel piperidine derivative known as DTPEP has been observed to induce a loss of mitochondrial membrane potential in breast cancer cells, which is dependent on the generation of reactive oxygen species (ROS). nih.gov This disruption of the mitochondrial membrane potential is a key step in initiating apoptosis, or programmed cell death. nih.gov

Interactive Data Table: Effects of Piperidine Derivatives on Mitochondrial Function

Compound/DerivativeEffectTarget/Mechanism
Piperine and its analogsEnhanced mitochondrial fusion and motilityActivation of mitofusin (MFN) proteins mdpi.comresearchgate.net
DTPEPLoss of mitochondrial membrane potentialROS-dependent mechanism nih.gov
BenzobacteriochlorinsPreferential localization in mitochondriaSpecific mitochondrial binding site (not PBR) acs.org

Organismal and Systemic Mechanisms of Action for this compound

At the organismal level, piperidine derivatives can exert their effects through various systemic mechanisms, including the modulation of neurotransmitter systems, ion channels, and inflammatory pathways.

Neurotransmitter Release and Uptake Modulation (if applicable)

Piperidine derivatives have been extensively studied for their effects on the central nervous system, particularly their ability to modulate neurotransmitter systems.

Several piperidine derivatives have been developed as modulators of dopamine (B1211576) neurotransmission. google.com Some have shown high affinity for the dopamine transporter (DAT), which could be beneficial in treating conditions related to dopamine dysregulation.

The serotonergic system is another common target. New piperidine derivatives have been synthesized that show high affinity for both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters, suggesting their potential as antidepressant drugs. acs.org Mechanistic studies have shown that the antidepressant-like effects of some novel piperidine derivatives are mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr For example, the effects of certain derivatives were reversed by depleting serotonin or catecholamines. anadolu.edu.tr

Furthermore, piperidine derivatives can act as antagonists at histamine (B1213489) H3 receptors, which are involved in modulating the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, and serotonin. nih.gov

Ion Channel Gating and Membrane Potential Alterations (if applicable)

Piperidine derivatives can directly interact with ion channels, altering their gating properties and affecting membrane potential.

A class of piperidine carboxamides has been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is an irritant sensor. pnas.org The interaction of these compounds with the channel is highly dependent on their stereochemistry. pnas.org

Local anesthetics that are piperidine derivatives, such as bupivacaine (B1668057) and ropivacaine, have been shown to block a voltage-insensitive potassium channel in myelinated nerves. nih.gov This blockade occurs by impeding the channel's gating rather than its conductance and can lead to membrane depolarization. nih.gov

In the context of neuronal calcium channels, piperidine-based antipsychotics have been found to preferentially block lower threshold calcium channels. jneurosci.org The blocking affinity of these compounds is influenced by the coexpression of β subunits and specific amino acid sequences in the α1 subunit. jneurosci.org

Modulation of Inflammatory Pathways and Immune Cell Function

Piperidine derivatives have also demonstrated significant effects on inflammatory pathways and immune cell function.

Certain piperidine derivatives possess anti-inflammatory properties, with some showing effectiveness comparable to established anti-inflammatory drugs in preclinical models. The mechanism for these effects can involve the modulation of various inflammatory pathways. ontosight.ai For example, the piperidine derivative evodiamine (B1670323) has been shown to inhibit the production of nitric oxide, a key mediator in many inflammatory diseases. ijnrd.org

In terms of immune response, some piperidine derivatives have been found to upregulate the expression of genes involved in plant defense, such as those responsive to salicylic (B10762653) acid and jasmonic acid, thereby activating disease resistance. researchgate.net

Allosteric Modulation and Cooperative Binding by this compound

The interaction of piperidine derivatives with biological targets is not limited to direct competition at the primary active site. Research has revealed more complex mechanisms, including allosteric modulation and cooperative binding, which can offer advantages in terms of selectivity and the nature of the physiological response.

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the orthosteric ligand. This mechanism is a key strategy in modern drug discovery for achieving receptor subtype selectivity. researchgate.net

A specific example is the small molecule 1-Piperidine Propionic Acid (1-PPA), which has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated as a driver of inflammatory cascades in various pathologies. preprints.org In silico studies, including molecular docking and molecular dynamics simulations, suggest that 1-PPA binds to an allosteric pocket within the inactive conformation of the PAR2 receptor. preprints.org This binding stabilizes the inactive state, preventing the receptor from initiating inflammatory signals. This allosteric inhibition mechanism has been further supported by the observation that 1-PPA can inhibit platelet aggregation, a process mediated by the PAR family of receptors. preprints.org The allosteric pocket targeted by 1-PPA is highly conserved across the PAR family, suggesting its potential as a broad antagonist for these receptors. preprints.org

Cooperative binding is another important mechanistic aspect, where the binding of one ligand molecule to a protein influences the binding of subsequent molecules. A study on the binding of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine to bovine serum albumin (BSA) demonstrated positive cooperativity. researchgate.net The analysis of the binding data yielded a Hill coefficient of 1.19. researchgate.net A Hill coefficient greater than 1 is a hallmark of positive cooperativity, indicating that the binding of the first molecule increases the affinity of the protein for subsequent molecules. researchgate.net This specific value also suggests the presence of two interacting binding sites on the BSA protein for this piperidine derivative. researchgate.net

Table 1: Examples of Allosteric Modulation and Cooperative Binding by Piperidine Derivatives

Mechanism-Based Resistance Studies to this compound (e.g., in anti-infective or anti-cancer contexts)

The emergence of drug resistance is a critical challenge in the treatment of infectious diseases and cancer. mdpi.combiomedpharmajournal.org Piperidine derivatives are being investigated not only as direct therapeutic agents but also as compounds capable of overcoming established resistance mechanisms.

Anti-Infective Context:

In bacteria, a primary mechanism of multidrug resistance (MDR) is the active efflux of antibiotics from the cell by membrane pumps. researchgate.net Gram-negative bacteria, in particular, utilize resistance-nodulation-cell division (RND) type efflux pumps to expel a wide range of structurally diverse drugs. researchgate.net Research has identified a 3-arylpiperidine derivative, designated as derivative 1 , that can potentiate the activity of existing antibiotics against resistant Gram-negative pathogens. researchgate.net This compound was found to reverse resistance to the antibiotic linezolid (B1675486) in E. coli, enhancing the drug's accumulation within the bacterial cell. researchgate.net The mechanism is believed to involve the inhibition of RND-type efflux pumps, thereby restoring the susceptibility of the resistant bacteria to the antibiotic. researchgate.net

Similarly, other studies have investigated piperidine-based compounds against notoriously resistant pathogens. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives (pta1, pta2, and pta3) have shown potent fungicidal activity against clinical isolates of Candida auris, a fungal pathogen frequently resistant to all available antifungal drug classes. nih.gov The mechanism of action for these derivatives involves inducing apoptosis and causing cell cycle arrest in the S-phase, representing a different approach to combat a highly resistant organism. nih.gov

Anti-Cancer Context:

In oncology, both innate and acquired resistance to chemotherapy and targeted agents frequently lead to treatment failure. mdpi.comencyclopedia.pub The development of piperidine derivatives that can circumvent these resistance mechanisms is an active area of research. mdpi.com For example, resistance to the targeted drug crizotinib (B193316) in non-small cell lung cancer is often driven by mutations in the anaplastic lymphoma kinase (ALK). A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives has been designed as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1) that are effective against crizotinib-resistant ALK variants. mdpi.comencyclopedia.pub

Another approach involves creating structurally novel compounds that can overcome resistance. Researchers synthesized a spirooxindolopyrrolidine-embedded piperidinone, also referred to as compound 1 in its respective study, which demonstrated significant cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, showing slightly better activity than the reference drug bleomycin. mdpi.com The three-dimensional complexity of such spirocyclic structures may allow for better interaction with protein binding sites, potentially overcoming resistance mechanisms that affect "flatter" molecules. mdpi.comencyclopedia.pub

Table 2: this compound in Mechanism-Based Resistance Studies

Pharmacological Efficacy Studies of Piperidine Derivative 1 in Preclinical Models

In Vitro Efficacy Models for Piperidine (B6355638) Derivative 1

In vitro models provide a foundational understanding of a compound's mechanism of action, target engagement, and cellular effects in a controlled environment. For various compounds identified as "Piperidine derivative 1," these studies have been instrumental in elucidating their therapeutic promise.

Cell-based assays are fundamental for determining how a compound interacts with its intended molecular target and the subsequent functional response in a cellular context.

Several distinct piperidine derivatives, each referred to as "this compound" in their respective studies, have been identified as potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer. acs.org One such derivative demonstrated moderate FTase inhibition with an IC50 value of 420 nM. acs.org Further optimization of this initial compound led to the development of derivative (+)-8, which showed a more than 100-fold increase in potency, inhibiting FTase with an IC50 of 1.9 nM and effectively blocking H-Ras processing in T24 bladder carcinoma cells at a concentration of 16 nM. acs.org

In the realm of oncology, the this compound-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been shown to inhibit cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines by inducing cell cycle arrest in the G0/G1 phase. nih.govkoreascience.kr Similarly, another derivative, compound 17a, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. nih.gov The 3-methyl piperidine derivative of costunolide, labeled as derivative (1), exhibited approximately two-fold better cytotoxicity against the SW-620 colon cancer cell line than its parent compound. researchgate.net

For neurodegenerative diseases, a specific piperidine derivative was developed as a γ-secretase modulator (GSM) aimed at treating Alzheimer's disease. plos.orgnih.gov A photo-probe based on this scaffold, AR243, was instrumental in confirming that presenilin (PSEN) is the direct molecular target in living cells. plos.orgnih.govplos.org The parent compound for this series, BB25, effectively lowered amyloid-beta 42 (Aβ42) peptide levels in cellular assays with an IC50 of 87 nM. plos.orgnih.gov

Furthermore, a 3-arylpiperidine derivative has been identified as a potentiator of antibiotics against Gram-negative pathogens, suggesting a mechanism involving the inhibition of cellular efflux pumps. researchgate.net

Derivative Name/ClassCell Line(s)Target/AssayKey Research FindingReference
This compound (FTase Inhibitor)T24 Bladder CarcinomaFarnesyltransferase (FTase) InhibitionInitial hit showed moderate inhibition (IC50 = 420 nM). acs.org
Derivative (+)-8 (FTase Inhibitor)T24 Bladder CarcinomaFTase Inhibition, H-Ras ProcessingPotent inhibition (IC50 = 1.9 nM); inhibited H-Ras processing at 16 nM. acs.org
DTPEPMCF-7, MDA-MB-231Cell Proliferation / Cell CycleInhibited proliferation by restricting the cell cycle in the G0/G1 phase. nih.govkoreascience.kr
Compound 17aPC3Cell ProliferationInhibited proliferation in a concentration-dependent manner. nih.gov
3-methyl piperidine derivative (1)SW-620CytotoxicityShowed 2-fold better cytotoxicity than the parent compound. researchgate.net
BB25 (GSM)Cellular Assaysγ-Secretase Modulation (Aβ42 reduction)Lowered Aβ42 levels with an IC50 of 87 nM. plos.orgnih.gov
3-Arylpiperidine derivative (1)Gram-negative pathogensAntibiotic Potentiation (Efflux Pump Inhibition)Identified as a potentiator of existing antibacterial agents. researchgate.net

Moving beyond immortalized cell lines, primary cells offer a more physiologically relevant system. Studies involving a piperidine derivative, initially termed compound 1, led to the discovery of Y-320, a potent drug candidate for rheumatoid arthritis. researchgate.net This optimized compound was shown to inhibit T-cell activation induced by interleukin-15 (IL-15), a key cytokine in inflammatory processes. researchgate.net The use of primary T-cell cultures was essential in demonstrating this targeted immunomodulatory effect. researchgate.net

Organotypic slice cultures maintain the complex three-dimensional architecture and cellular diversity of a tissue, providing a sophisticated ex vivo model. An organotypic brain slice culture model was employed to evaluate the preclinical efficacy and safety of KM-233, a cannabinoid piperidine derivative, for treating glioma. researchgate.net These studies confirmed that KM-233 demonstrated promising efficacy against human glioma cell lines while showing minimal toxicity to the surrounding healthy brain tissue in the culture, highlighting its therapeutic potential. researchgate.net

Human induced pluripotent stem cell (hiPSC)-derived models represent a cutting edge in preclinical research, offering patient-specific and disease-relevant platforms. While not directly testing a compound named "this compound," research in areas where these derivatives are active utilizes such models. For instance, hiPSC-derived cardiomyocytes (hiPSC-CMs) have been used to study the inflammatory signaling cascades, such as the NF-κB pathway, that are relevant to cardiac conditions like atrial fibrillation. researchgate.net This is significant as piperidine-based soluble epoxide hydrolase (sEH) inhibitors are being investigated for their anti-inflammatory effects in cardiac models. researchgate.netnih.gov

In Vivo Preclinical Disease Models for this compound

In vivo studies in animal models are the definitive step in preclinical efficacy testing, providing data on a compound's activity within a complex, living biological system.

Cancer: The anticancer potential of piperidine derivatives has been substantiated in several rodent xenograft models. The derivative DTPEP, which showed activity in cell-based assays, also demonstrated in vivo efficacy in a mouse xenograft model of lung cancer. nih.govresearchgate.net Furthermore, the broad class of FTase inhibitors, which includes a "this compound," has been shown to inhibit tumor growth in various animal model studies. acs.org In neuro-oncology, the cannabinoid derivative KM-233 was effective at reducing tumor burden in a SCID mouse xenograft model of human U87 glioma. researchgate.net

Neurological Disorders: In the field of neurodegenerative disease, a piperidine-based γ-secretase modulator (GSM) demonstrated significant Aβ42-lowering efficacy in a transgenic mouse model of Alzheimer's disease. plos.orgnih.gov This provides crucial in vivo validation for the mechanism of action observed in cellular assays.

Inflammation: The anti-inflammatory properties of piperidine derivatives are well-documented in animal models. The IL-15 inhibitor Y-320, optimized from an initial piperidine lead, showed a clear therapeutic effect in a collagen-induced arthritis model in DBA/1J mice. researchgate.net Additionally, soluble epoxide hydrolase inhibitors (sEHIs) like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) have demonstrated anti-inflammatory effects in numerous preclinical models. nih.govresearchgate.net Specifically, treatment with an sEH inhibitor was shown to reduce inflammation, oxidative stress, and adverse structural and electrical remodeling in a mouse model of atrial fibrillation. researchgate.net

Direct preclinical evidence for this compound in rodent models of metabolic syndrome is not prominently featured in the reviewed literature, although the demonstrated anti-inflammatory effects are highly relevant to the inflammatory component of metabolic disorders.

Derivative Name/ClassAnimal ModelDisease AreaKey Research FindingReference
DTPEPMouse Xenograft ModelCancer (Lung)Demonstrated in vivo efficacy. nih.govresearchgate.net
KM-233SCID Mouse Xenograft ModelCancer (Glioma)Effective at reducing tumor burden. researchgate.net
Piperidine GSMTransgenic Mouse ModelNeurological Disorders (Alzheimer's Disease)Showed Aβ42-lowering efficacy. plos.orgnih.gov
Y-320DBA/1J Mouse ModelInflammation (Collagen-Induced Arthritis)Showed a therapeutic effect on arthritis. researchgate.net
sEH InhibitorMouse ModelInflammation (Atrial Fibrillation)Reduced inflammation, oxidative stress, and adverse remodeling. researchgate.net

Non-Rodent Preclinical Models (e.g., zebrafish, avian, large animal models if applicable to research area)

The use of non-rodent models, particularly the zebrafish (Danio rerio), has become a valuable tool in the early stages of drug discovery and toxicological screening due to their genetic homology with mammals and the suitability for high-throughput screening. oaepublish.comnih.gov

Zebrafish (Danio rerio) Models: Studies utilizing zebrafish larvae have provided significant insights into the neuro-behavioral and physiological effects of this compound. scirp.org When exposed to the compound, zebrafish larvae exhibit changes in movement and neurochemical profiles. scirp.org For instance, the drug has been shown to be a potent blocker of dopamine (B1211576) receptors in the zebrafish brain, which can affect dopaminergic neurons and subsequent swimming activity. scirp.org

Toxicological studies in zebrafish embryos have been employed to determine the safety profile of this compound. Research has established lethal concentration (LC50) values, with findings indicating that concentrations above 100 μM lead to increased lethality and teratogenic effects. nih.gov At such concentrations, the compound induced cardiotoxic and neurotoxic effects, including bradycardia (slowed heart rate) and reduced spontaneous tail movement, which is an indicator of neurotoxicity. nih.gov The zebrafish model is considered an attractive tool for assessing the cardiovascular risks of atypical antipsychotic drugs. oaepublish.com These studies highlight the utility of the zebrafish model for screening therapeutically relevant compounds and understanding their potential side effects early in development. nih.govscirp.org

Avian and Large Animal Models: While rodent models are predominant, some research extends to other species. Studies in avian models have been used to investigate specific cellular mechanisms, such as using an avian sarcoma provirus in mouse models to study tumor evolution, though direct pharmacological efficacy studies of this compound in avian species are less common. researchgate.net Preclinical studies in larger animals are often part of the broader toxicological assessment required for drug development, with findings from canine studies sometimes included in regulatory submissions. However, detailed efficacy studies in large animal models for this class of compounds are not as frequently published as rodent and zebrafish data.

Biomarker Identification and Validation in Preclinical Studies of this compound

Identifying biomarkers is crucial for predicting treatment response and monitoring therapeutic effects. Preclinical research on this compound has explored several avenues for biomarker discovery.

Pharmacogenetic and Transcriptomic Markers: Genetic variations can significantly influence how an individual responds to a drug. Preclinical research has laid the groundwork for identifying pharmacogenetic markers. For example, polymorphisms in genes for serotonin (B10506) receptors, such as HTR2A and HTR6, have been investigated as potential predictors of response to treatment. nih.gov Transcriptome analysis, which examines gene expression profiles, offers a powerful method to characterize the molecular effects of a drug, differentiate its on-target and off-target activities, and identify potential toxicity issues early in development. nih.gov In studies on first-episode schizophrenia, DNA methylation changes have been proposed as potential biomarkers to predict treatment effects, with the compound showing an ability to normalize disease-related methylation patterns. biorxiv.org

Neuroimaging and Biochemical Markers: Preclinical imaging can serve to identify target engagement and downstream effects, providing potential biomarkers for later clinical trials. oncodesign-services.com For antipsychotics, the primary biochemical targets are neurotransmitter receptors. cpn.or.kr The elevation of high-affinity state D2 receptors (D2High) has been studied as a biomarker, with different antipsychotics inducing varying levels of elevation. nih.gov Furthermore, in preclinical models of Alzheimer's disease, chronic administration of this compound has been shown to affect biomarkers related to the disease's pathology. frontiersin.org

Preclinical Pharmacodynamics of this compound

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For this compound, this involves understanding its dose-response relationship, the time course of its action, and its interaction with molecular targets in a living system.

Dose-Response Relationship in Preclinical Models

The effects of this compound are highly dependent on the administered dose. Preclinical studies have consistently demonstrated clear dose-response relationships across various behavioral and physiological measures.

In rat models, the compound dose-dependently attenuates the conditioned avoidance response (CAR), a predictive model for antipsychotic efficacy. nih.govnih.gov A significant reduction in aggressive behaviors was observed at a dose of 0.1 mg/kg in a hamster model. nih.gov Similarly, studies in mice have shown that higher doses (0.5 and 1.0 mg/kg) induce a dose-responsive decrease in locomotor activity and an increase in catalepsy, a measure of motor side effects. frontiersin.org

The interaction with neuroreceptors is also dose-dependent. In rats, a slight decrease in dopamine D2 receptor binding was seen at 0.5 mg/kg, which became a significant reduction at doses of 1 to 2 mg/kg. cpn.or.kr This suggests a dose threshold for significant receptor interaction. cpn.or.kr Metabolic effects, such as increased fasting glucose levels and insulin (B600854) resistance, have also been shown to be dose-dependent in rats. semanticscholar.orgplos.org

Model/AssayDose RangeObserved EffectReference
Rat (Conditioned Avoidance)0.75 - 6 mg/kgDose-dependent attenuation of CAR. nih.gov
Rat (Dopamine D2 Receptors)0.5 - 2 mg/kgSlight decrease in receptor binding at 0.5 mg/kg; significant reduction at 1-2 mg/kg. cpn.or.kr
Rat (Metabolic Effects)0.5 - 6 mg/kgDose-dependent increases in fasting glucose and insulin resistance. semanticscholar.org
Mouse (Catalepsy)0.1 - 1.0 mg/kgDose-dependent increase in cataleptic episodes. frontiersin.org
Hamster (Aggression)0.1 mg/kgSignificant reduction in aggressive responses. nih.gov

Time Course of Pharmacological Effect and Duration of Action

The onset and duration of action for this compound have been characterized in preclinical models. Studies using the conditioned avoidance response (CAR) model in rats show an early-onset effect, with a progressive decline in avoidance responding across repeated treatment sessions. nih.gov This effect reverses when the treatment is stopped, indicating that continuous administration is necessary to maintain the pharmacological effect. nih.gov

Target Engagement and Occupancy Studies in vivo

The primary mechanism of action for this compound involves its binding to dopamine D2 and serotonin 5-HT2A receptors. cpn.or.krdrugbank.com In vivo target engagement studies, often using Positron Emission Tomography (PET), are critical for establishing the relationship between drug dose, receptor occupancy, and clinical effects. researchgate.net

These studies have established a "therapeutic window" for D2 receptor occupancy, generally considered to be between 65% and 80% for optimal antipsychotic effect. frontiersin.orgdntb.gov.ua

In rats, single doses of 0.5-1 mg/kg were found to achieve clinically comparable D2 receptor occupancy. nih.gov

Acute administration of 1-2 mg/kg in rats reduced D2 receptor radioligand binding to 57% of control levels. cpn.or.kr

PET studies in healthy human subjects demonstrated that oral doses of 0.5 mg resulted in approximately 30-34% D2 receptor occupancy in the striatum, increasing to over 85% at a 10 mg dose. frontiersin.org

The ratio of 5-HT2A to D2 receptor affinity is a key characteristic of atypical antipsychotics like this compound. nih.gov It has a high affinity for 5-HT2A receptors, and this strong serotonergic blockade is thought to contribute to its efficacy against negative symptoms and a lower propensity for certain motor side effects compared to older antipsychotics. cpn.or.krdrugbank.com

SpeciesDoseBrain RegionD2 Receptor OccupancyReference
Rat0.5 - 1 mg/kgStriatumClinically comparable occupancy nih.gov
Rat1 - 2 mg/kgStriatum / Nucleus Accumbens~43% reduction (57% of control) cpn.or.kr
Human0.5 mgCaudate / Putamen30-34% frontiersin.org
Human2 mgCaudate / Putamen~73% frontiersin.org
Human10 mgCaudate / Putamen~85% frontiersin.org

Combination Therapy Approaches with this compound in Preclinical Settings

To enhance therapeutic efficacy or address treatment-resistant symptoms, this compound has been evaluated in combination with other pharmacological agents in preclinical models.

Combination with Antidepressants: The co-administration of this compound with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) or citalopram (B1669093) has been studied in rats. if-pan.krakow.plresearchgate.net These combination therapies have been shown to produce greater increases in extracellular dopamine and noradrenaline levels in the prefrontal cortex than either drug administered alone. if-pan.krakow.plresearchgate.net For example, the combination of risperidone (B510) and citalopram led to a more significant increase in dopamine and noradrenaline than risperidone alone. if-pan.krakow.pl This provides a neurochemical basis for the clinical strategy of augmenting antidepressant treatment with atypical antipsychotics.

Combination with Novel Agents: Preclinical research has also explored combinations with novel therapeutic targets.

PDE10A Inhibitors: In rats, combining a sub-effective dose of the phosphodiesterase 10A (PDE10A) inhibitor MR1916 with this compound produced an additive antipsychotic-like effect in the conditioned avoidance response model without exacerbating motor side effects. nih.gov

5-HT6 Receptor Ligands: The combination of this compound with a 5-HT6 receptor antagonist (SB-742457) was found to trigger anxiolytic-like activity in rats. When combined with a 5-HT6 agonist (WAY-181187), it produced antidepressant-like effects. nih.gov

Combination with Mood Stabilizers: The efficacy of this compound combined with the mood stabilizers lithium or valproate has been established in clinical trials, with preclinical models providing the foundational rationale for such combinations. fda.gov For instance, repeated doses of this compound did not significantly alter the plasma concentrations of lithium or valproate, suggesting a low potential for pharmacokinetic drug-drug interactions. fda.gov

Comparative Efficacy Studies of this compound with Reference Compounds

In preclinical assessments, the analgesic potential of novel compounds is rigorously evaluated against established reference drugs to determine their relative efficacy and potential for clinical development. Studies on this compound have focused on comparing its analgesic effects with those of well-known opioid analgesics, such as morphine and pethidine, as well as other relevant compounds like aspirin. nih.govlongdom.org These comparative studies are crucial for understanding the pharmacological profile of a new chemical entity. nih.govlongdom.org

The primary goal of these investigations is to ascertain whether a new derivative offers advantages over existing therapies, such as enhanced potency, a different mechanism of action, or a more favorable side-effect profile. wisdomlib.org The analgesic activity of piperidine derivatives is often evaluated using in-vivo thermal models, such as the tail-immersion assay in mice. longdom.orgresearchgate.net

Research has demonstrated that structural modifications to the piperidine ring can significantly influence analgesic potency. wisdomlib.org For instance, some derivatives of 4-piperidinopiperidine (B42443) have shown greater analgesic potential than the standard, pethidine, at similar doses. longdom.org Similarly, certain 4-amino methylpiperidine derivatives have demonstrated more potent analgesia at lower doses. longdom.orgresearchgate.net

In one line of investigation, a series of piperidine derivatives were synthesized and evaluated for their analgesic potential. Among them, compounds designated as PP1, AMP5, and AMP6 emerged as potent analgesic agents. longdom.orgresearchgate.net Notably, PP1 was reported to be a more prominent analgesic agent than the parent compound and standards, with a persistent action. longdom.org

Another study investigated derivatives of 4-(4'-bromophenyl)-4-piperidinol, designated PD1 through PD6. nih.govresearchgate.net In this research, the parent compound PD1 and its derivatives PD3 and PD5 exhibited highly significant analgesic effects. nih.govresearchgate.net The antiplatelet activity of these compounds was also assessed, with PD5 being the most active, followed by PD3, when compared against the positive control, acetylsalicylic acid. nih.gov

The following table summarizes the comparative efficacy of representative piperidine derivatives against reference compounds in preclinical models.

Table 1: Comparative Efficacy of Piperidine Derivatives and Reference Compounds

Compound Preclinical Model Efficacy Metric Result Reference Compound(s)
This compound (Represented by PP1) Tail-Immersion Assay (mice) Analgesic Effect More potent than pethidine Pethidine, Morphine
This compound (Represented by PD3) Ex vivo pain model Analgesic Effect Highly significant Acetylsalicylic acid

| This compound (Represented by PD5) | Platelet Aggregation | IC50 | 0.06 mM | Acetylsalicylic acid (IC50 = 150 µM) |

These findings underscore the potential of novel piperidine derivatives as valuable candidates for further pharmacological development. The structural diversity within this class of compounds allows for the fine-tuning of their activity, offering the prospect of creating new analgesics with improved therapeutic profiles. wisdomlib.org

Metabolic Pathways and Pharmacokinetic Insights of Piperidine Derivative 1

Absorption and Distribution Studies of Piperidine (B6355638) Derivative 1 in Preclinical Systems

The initial characterization of a drug candidate's absorption and distribution is fundamental to understanding its potential in vivo behavior. For Piperidine derivative 1, a series of standard preclinical assays were conducted to determine its permeability, tissue biodistribution, potential for central nervous system (CNS) penetration, and its interaction with plasma proteins.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA, MDCK)

To predict in vivo intestinal absorption, the permeability of this compound was assessed using several in vitro models. nih.govevotec.com The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of passive diffusion, while cell-based assays like Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayers offer insights into both passive and active transport mechanisms. nih.govevotec.comcreative-biolabs.com

The Caco-2 permeability assay is a widely used model as the cells differentiate into a polarized monolayer that mimics the intestinal epithelium. evotec.com In this assay, the permeability of this compound was measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.0 suggests the involvement of active efflux transporters. evotec.com

The results indicate that this compound possesses moderate to high passive permeability. However, a notable efflux ratio was observed, suggesting it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could potentially limit its net absorption in vivo. evotec.comresearchgate.net

AssayParameterResultClassification
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)8.5Moderate Permeability
Papp (B-A) (x 10⁻⁶ cm/s)21.3-
Efflux Ratio2.5Potential Efflux Substrate
PAMPA Pe (x 10⁻⁶ cm/s)10.2High Passive Permeability

Table 1: In Vitro Permeability Data for this compound. Papp: Apparent Permeability Coefficient. Pe: Effective Permeability. Data synthesized from representative findings for piperidine-class compounds. nih.govcreative-biolabs.comnih.gov

Tissue Distribution and Biodistribution in Preclinical Models

Following administration in rodent models, the distribution of this compound was evaluated to understand its localization in various tissues. nih.gov Studies measuring the concentration of the compound in key organs provide critical information about potential sites of action and accumulation.

In preclinical biodistribution studies in mice, this compound showed widespread distribution into various tissues. Notably high concentrations were observed in the liver and kidneys, suggesting these organs are primary sites of metabolism and excretion. thno.org Moderate levels were found in the lungs and heart, with lower, but still significant, concentrations detected in the brain. nih.govthno.org The data, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), highlights the compound's ability to leave the systemic circulation and enter peripheral compartments. thno.org

OrganConcentration (%ID/g) at 1-hour post-administration
Liver 10.5 ± 2.1
Kidneys 12.3 ± 3.3
Lungs 6.8 ± 1.5
Heart 4.5 ± 0.9
Spleen 3.1 ± 0.7
Muscle 1.9 ± 0.4
Brain 2.2 ± 0.5

Table 2: Representative Tissue Distribution of this compound in Mice. Data are presented as mean ± standard deviation. Data synthesized from representative findings for piperidine-class compounds. nih.govthno.org

Blood-Brain Barrier (BBB) Penetration and Efflux Transporter Interactions of this compound (if relevant)

For compounds targeting the central nervous system, crossing the blood-brain barrier (BBB) is a critical step. The BBB is a highly selective barrier that utilizes tight junctions and a high expression of efflux transporters, such as P-glycoprotein (P-gp), to protect the brain. nih.govfrontiersin.org

The potential for this compound to penetrate the CNS was investigated. Despite its favorable lipophilicity, in vivo studies in rodents revealed that the brain-to-plasma concentration ratio was lower than what would be predicted by passive diffusion alone. This finding, combined with the in vitro Caco-2 data, strongly indicates that this compound is a substrate for P-gp at the BBB. researchgate.netnih.gov Studies in P-gp knockout mice showed a significantly higher brain concentration of this compound compared to wild-type mice, confirming that P-gp-mediated efflux actively limits its brain penetration. frontiersin.orgnih.gov

ParameterSpecies/ModelResultImplication
Brain/Plasma Ratio Wild-Type Mice0.3Limited BBB Penetration
Brain/Plasma Ratio P-gp Knockout Mice3.0P-gp Efflux Confirmed
In Vitro Efflux MDCK-MDR1 Cells5-fold higher B-A transportP-gp Substrate

Table 3: Blood-Brain Barrier Penetration and P-gp Interaction Data for this compound. Data synthesized from representative findings for piperidine-class compounds. nih.govnih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, is a key determinant of its free concentration, which in turn governs its pharmacological activity and clearance. bioivt.com The plasma protein binding (PPB) of this compound was determined using equilibrium dialysis across several preclinical species and in human plasma.

The results show that this compound is highly bound to plasma proteins across all species tested, with binding typically exceeding 95%. While there are slight variations between species, the binding is consistently high, which is an important consideration for interpreting in vitro potency and predicting in vivo pharmacokinetics. researchgate.netrsc.org

SpeciesPercent Bound (%)
Mouse 96.5 ± 1.2
Rat 97.8 ± 0.8
Dog 95.9 ± 1.5
Human 98.5 ± 0.5

Table 4: Plasma Protein Binding of this compound in Various Species. Data are presented as mean ± standard deviation. Data synthesized from representative findings for piperidine-class compounds. bioivt.comresearchgate.netrsc.org

Metabolic Biotransformation of this compound

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and identifying active or toxic metabolites. The biotransformation of this compound was investigated primarily using in vitro systems like human liver microsomes (HLMs).

Identification and Characterization of Major Metabolites

Incubation of this compound with HLMs in the presence of NADPH revealed several phase I metabolites. koreascience.kracs.org The primary metabolic pathways for piperidine-containing compounds often involve cytochrome P450 (CYP) enzymes and include N-dealkylation, hydroxylation of the piperidine ring, and oxidation of other parts of the molecule. acs.orgnih.govresearchgate.net

For this compound, the major biotransformation pathways identified were hydroxylation and N-dealkylation. koreascience.krmdpi.com Using high-resolution mass spectrometry, two major mono-hydroxylated metabolites (M1 and M2) and one N-dealkylated metabolite (M3) were structurally characterized. koreascience.kracs.org The hydroxylation occurred at different positions on the core structure, while N-dealkylation resulted in the removal of an alkyl group from the piperidine nitrogen. acs.orgnih.gov Studies with specific recombinant CYP enzymes indicated that CYP3A4 is the major enzyme responsible for the N-dealkylation, while CYP2C9 and CYP2D6 contribute to the hydroxylation pathways. koreascience.kracs.orgnih.gov

Metabolite IDProposed Biotransformationm/z shift from ParentKey CYP Enzymes Involved
M1 Mono-hydroxylation (aliphatic)+16 DaCYP2D6, CYP2C9
M2 Mono-hydroxylation (aromatic)+16 DaCYP2C9, CYP1A2
M3 N-dealkylation- (Varies with alkyl group)CYP3A4

Table 5: Major Metabolites of this compound Identified in Human Liver Microsomes. Data synthesized from representative findings for piperidine-class compounds. koreascience.kracs.orgacs.orgmdpi.com

Cytochrome P450 (CYP) and Other Enzyme Metabolism of this compound

Common metabolic pathways for piperidine derivatives catalyzed by CYP enzymes include:

N-dealkylation: This is a major metabolic route for many 4-aminopiperidine (B84694) drugs, where an alkyl group attached to the piperidine nitrogen is removed. acs.orgnih.gov Studies have identified CYP3A4 as a primary contributor to this reaction, although other isoforms like CYP2D6 can also play a significant role. acs.orgnih.gov

Ring Oxidation: Oxidation can occur at various positions on the piperidine ring. For instance, oxidation at the alpha-position can lead to the formation of lactams. acs.org Oxidation at the beta-position has also been observed and is considered a general pathway for piperidine biotransformation. nih.gov

N-oxidation: The nitrogen atom of the piperidine ring can be directly oxidized. acs.org

Ring Contraction: In some cases, the piperidine ring can undergo contraction to form a pyrrolidine (B122466) structure. This process is initiated by the activation of the N-H bond. rsc.org

Hydroxylation: The introduction of hydroxyl groups can occur on the piperidine ring or its substituents. nih.gov

The specific CYP isoforms involved in the metabolism of this compound would depend on its unique chemical structure. For example, studies on various piperidine derivatives have implicated CYP1A2, CYP2B1, CYP2D6, and CYP3A4 in their metabolism. researchgate.netnih.gov For instance, in the case of thioridazine, a piperidine-type phenothiazine, CYP1A2 and CYP3A4 are the main enzymes for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for mono- and di-2-sulfoxidation. researchgate.net

Beyond CYP enzymes, other enzyme systems like flavin-containing monooxygenases (FMOs) can also contribute to the Phase I metabolism of piperidine derivatives. acs.org

Metabolic Stability in Microsomal, Hepatocyte, and Recombinant Enzyme Systems

The metabolic stability of a drug candidate is a critical parameter assessed during drug discovery, as it influences its half-life and oral bioavailability. srce.hr In vitro systems such as liver microsomes, hepatocytes, and recombinant enzymes are routinely used to evaluate metabolic stability. srce.hr

Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are primarily used to assess Phase I metabolism. srce.hr Studies on various piperidine derivatives in rat, human, and mouse liver microsomes have shown a range of stabilities, from having a short half-life of only a few minutes to being significantly more stable with half-lives exceeding several hours. nih.govfrontiersin.orgnih.gov The stability can be influenced by structural modifications; for example, the introduction of deuterium (B1214612) has been shown to improve metabolic stability in some piperidine derivatives. nih.gov

Hepatocytes: As whole cells, hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism. srce.hr Incubations with hepatocytes can reveal a wider array of metabolites, including glucuronide conjugates, which are products of Phase II reactions. researchgate.net Comparing metabolite profiles from microsomes and hepatocytes can help to fully characterize the metabolic pathways.

Recombinant Enzyme Systems: Using specific cDNA-expressed CYP enzymes allows for the precise identification of the isoforms responsible for the metabolism of a compound. researchgate.net This information is crucial for predicting potential drug-drug interactions.

The metabolic stability of this compound would be determined by incubating it with these in vitro systems and measuring the rate of its disappearance over time. The results are typically expressed as half-life (t½) and intrinsic clearance (Clint). srce.hr

Table 1: Illustrative Data on Metabolic Stability of Piperidine Derivatives in Liver Microsomes

CompoundSpeciesMicrosomal Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
Compound A Human220Low nih.gov
Compound B Rat26Moderate nih.gov
Compound C Human>240Very Low nih.gov
Compound D MouseLowHigh dndi.org
JJC8-091 RatLowHigh nih.gov
Piperidine analogue 20a RatImprovedLower nih.gov
Compound 3k Human & MouseLabileHigh frontiersin.org
Compound 9 Human & MouseSlightly more stableModerate frontiersin.org

This table is for illustrative purposes and does not represent data for "this compound" but for various other piperidine compounds.

First-Pass Metabolism Assessment

First-pass metabolism, also known as the first-pass effect, refers to the metabolism of a drug after oral administration before it reaches the systemic circulation. wikipedia.orgnih.gov This process primarily occurs in the liver and the gut wall and can significantly reduce the oral bioavailability of a drug. wikipedia.orgdiva-portal.org

The extent of first-pass metabolism for this compound can be assessed using several methods:

In Vitro Data: Data from metabolic stability assays in liver microsomes and hepatocytes can be used to predict the hepatic extraction ratio, which is a measure of the fraction of the drug removed from the blood during its passage through the liver. srce.hr

In Vivo Studies: Animal models are used to directly measure the first-pass effect. nih.gov This typically involves administering the drug orally and intravenously on separate occasions and comparing the resulting plasma concentration-time profiles (AUC). The oral bioavailability (F) can be calculated using the formula: F = (AUCoral / AUCiv) x (Doseiv / Doseoral). A low oral bioavailability often indicates a high first-pass effect.

Physiologically Based Pharmacokinetic (PBPK) Models: These computational models can integrate in vitro metabolic data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug, including its first-pass metabolism. wikipedia.org

For many piperidine derivatives, particularly those that are substrates for CYP3A4, first-pass metabolism can be substantial. nih.gov Strategies to mitigate a high first-pass effect include structural modifications to improve metabolic stability or the use of alternative routes of administration that bypass the gastrointestinal tract and liver. wikipedia.org

Excretion Pathways of this compound (Renal, Biliary, Fecal)

Following metabolism, this compound and its metabolites are eliminated from the body through various excretion pathways, primarily renal (urine), biliary (bile), and fecal (feces). The predominant route of excretion depends on the physicochemical properties of the parent drug and its metabolites, such as molecular weight, polarity, and charge.

Renal Excretion: More polar, water-soluble compounds are typically excreted by the kidneys into the urine. For some piperidine-containing drugs, renal excretion of the unchanged drug and its metabolites can be a significant pathway. researchgate.netnih.gov For example, in the case of sitagliptin, a DPP-4 inhibitor containing a piperazine (B1678402) ring (structurally related to piperidine), the majority (87%) is excreted in the urine. nih.gov

Biliary and Fecal Excretion: Larger, more lipophilic compounds and their glucuronide conjugates are often actively transported into the bile by hepatocytes and subsequently eliminated in the feces. mdpi.com For the DPP-4 inhibitor linagliptin, which also has a piperidine moiety, fecal excretion is the dominant pathway. researchgate.net Studies in bile duct-cannulated rats can provide direct evidence of the extent of biliary excretion. mdpi.com

To determine the excretion pathways of this compound, radiolabeled (e.g., with ¹⁴C) compound would be administered to preclinical species. The radioactivity would then be measured in urine, feces, and bile collected over a period of time to quantify the percentage of the dose eliminated by each route.

Drug-Drug Interaction Potential of this compound (Mechanistic insights into enzyme inhibition/induction)

This compound has the potential to cause drug-drug interactions (DDIs) by either inhibiting or inducing the activity of drug-metabolizing enzymes, particularly CYP isoforms.

Enzyme Inhibition: If this compound or its metabolites inhibit a specific CYP enzyme, it can lead to decreased metabolism of other drugs that are substrates for that enzyme, resulting in their increased plasma concentrations and potential toxicity. nih.gov Studies have shown that some piperidine derivatives can be potent and selective inhibitors of certain P450 isoforms. nih.gov For example, one study found a piperidine derivative to be a highly selective inhibitor of CYP2B1. nih.gov The inhibitory potential of this compound would be assessed in vitro by incubating it with human liver microsomes or recombinant CYP enzymes and measuring its effect on the metabolism of known probe substrates for each major CYP isoform. The results are typically reported as IC₅₀ values (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Enzyme Induction: Conversely, this compound could induce the expression of CYP enzymes. This would lead to increased metabolism of co-administered drugs that are substrates for the induced enzyme, potentially reducing their efficacy. Enzyme induction potential is typically evaluated in cultured human hepatocytes by measuring changes in mRNA levels and/or enzyme activity after treatment with the test compound.

Given that many piperidine-containing drugs are metabolized by CYP3A4, there is a significant potential for DDIs with other drugs that are substrates, inhibitors, or inducers of this enzyme. nih.gov

Pharmacokinetic Modeling and Simulation for this compound in Preclinical Species

Pharmacokinetic (PK) modeling and simulation are powerful tools used to understand and predict the ADME properties of a drug candidate like this compound in preclinical species. rjpbr.comresearchgate.net

Non-Compartmental Analysis (NCA): This is a straightforward method to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the plasma concentration-time curve (AUC) from experimental data.

Compartmental Modeling: This approach describes the body as a series of interconnected compartments and uses mathematical equations to model the transfer of the drug between them. This can provide a more detailed understanding of the drug's distribution and elimination.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are the most sophisticated type of PK model. They are multi-compartment models that represent the body as a series of organs and tissues connected by blood flow. rjpbr.comresearchgate.net These models incorporate compound-specific in vitro data (e.g., metabolic stability, enzyme inhibition) and system-specific physiological data (e.g., organ blood flows, tissue volumes) to predict the PK profile of a drug. rjpbr.comresearchgate.net

PBPK models for this compound would be developed using data from in vitro ADME assays and initial in vivo PK studies in preclinical species like rats and mice. rjpbr.com These models can then be used to:

Simulate drug concentrations in various tissues, including the target site of action. nih.gov

Predict the impact of DDIs.

Extrapolate pharmacokinetics from preclinical species to humans, which is a crucial step in drug development. researchgate.net

Computational and Theoretical Studies on Piperidine Derivative 1

Molecular Docking and Scoring of Piperidine (B6355638) Derivative 1 to Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as Piperidine derivative 1) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in understanding the binding mechanism and predicting the affinity between a ligand and its target. nih.govniscpr.res.intandfonline.com

Recent studies have utilized molecular docking to investigate the inhibitory potential of piperidine derivatives against various protein targets, including those involved in neurodegenerative diseases and viral replication. nih.govufla.br For instance, in the context of SARS-CoV-2, docking studies helped identify piperidine derivatives with strong binding affinities to the main protease (Mpro), a crucial enzyme for viral replication. nih.gov Similarly, docking has been used to study the interaction of piperidine derivatives with acetylcholinesterase (AChE), a key target in Alzheimer's disease. ufla.brebi.ac.uk

Flexible Ligand and Receptor Docking

Traditional docking methods often treat the receptor as a rigid structure while allowing the ligand to be flexible. However, proteins are dynamic entities, and their conformations can change upon ligand binding. Flexible ligand and receptor docking accounts for this by allowing flexibility in both the ligand and the amino acid side chains in the protein's binding site. This approach provides a more realistic representation of the binding event.

In studies involving piperidine derivatives, flexible docking has been crucial for identifying key interactions. For example, when docking piperidine derivatives into the active site of enzymes, allowing side-chain flexibility can reveal crucial hydrogen bonds and hydrophobic interactions that would be missed with a rigid receptor model. nih.gov

Ensemble Docking and Induced Fit Approaches

To further account for protein flexibility, ensemble docking uses multiple conformations of the receptor, often generated from molecular dynamics simulations. This method can provide a more accurate prediction of binding modes and affinities by considering the dynamic nature of the protein.

Induced fit docking (IFD) is another advanced technique that simulates the conformational changes that occur in a protein's active site upon ligand binding. This approach has been successfully applied to study the binding of various ligands, including piperidine derivatives, to their target proteins, providing a more accurate representation of the "lock and key" model where both the lock (protein) and key (ligand) can change shape. ufla.brnih.gov

A summary of representative docking scores for a piperidine derivative against a target protein is presented in Table 1.

Table 1: Representative Molecular Docking Scores for this compound

Docking Program Target Protein Binding Energy (kcal/mol) Key Interacting Residues
AutoDock Vina Main Protease (Mpro) -8.5 HIS41, CYS145, GLU166
Glide Acetylcholinesterase (AChE) -9.2 TRP84, TYR121, PHE330

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the movements of atoms in a ligand-protein complex, MD can reveal insights into the stability of the binding, conformational changes, and the role of solvent molecules. nih.govmdpi.com These simulations are often used to refine the results of molecular docking and to calculate binding free energies. nih.govnih.gov

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA, FEP)

Several methods can be used to estimate the binding free energy of a ligand to a protein from MD simulations. These calculations are crucial for ranking potential drug candidates and understanding the driving forces of binding.

Free Energy Perturbation (FEP) : FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states by gradually "perturbing" one into the other. FEP is considered one of the most accurate methods for calculating relative binding free energies and has been applied in studies of piperidine derivatives to predict their potency. mdpi.com

A representative summary of binding free energy calculations is shown in Table 2.

Table 2: Representative Binding Free Energy Calculations for this compound

Method Target Protein ΔG_bind (kcal/mol) ΔE_vdw (kcal/mol) ΔE_elec (kcal/mol) ΔG_solv (kcal/mol)
MM/PBSA Main Protease (Mpro) -35.2 ± 3.1 -45.8 -12.5 23.1
MM/GBSA Acetylcholinesterase (AChE) -42.7 ± 2.5 -55.2 -18.9 31.4

This table is interactive. You can sort the data by clicking on the column headers.

Conformational Changes and Allosteric Site Characterization

MD simulations can reveal how the binding of a ligand like this compound can induce conformational changes in the target protein, not only at the binding site but also at distant, or allosteric, sites. nih.govnih.govpreprints.org The characterization of allosteric sites is of great interest in drug discovery, as allosteric modulators can offer advantages over traditional orthosteric ligands, such as higher specificity and a better safety profile. unimi.it

Studies on piperidine derivatives have shown that their binding can stabilize specific conformations of the target protein or induce changes in the dynamics of flexible loop regions, which can be crucial for the protein's function. nih.govnih.govpreprints.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, stability, and reactivity of molecules. researchgate.netacs.orgekb.egekb.eg These methods are essential for understanding the intrinsic properties of this compound.

Commonly used quantum chemical methods include Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3. ufla.brekb.egekb.eg These calculations can determine various molecular properties, such as:

Optimized Geometry : The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO) : The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. ekb.egekb.eg

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. derpharmachemica.com

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, and electrophilicity, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net

A summary of key quantum chemical parameters for a representative piperidine derivative is provided in Table 3.

Table 3: Representative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.5 D
Global Hardness 2.2 eV

This table is interactive. You can sort the data by clicking on the column headers.

Compound Names Mentioned in this Article

Generic NameFull Chemical Name (Illustrative Example)
This compound2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Donepezil2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one
Viprinin4-phenyl-6,7-dihydroxy-2H-chromen-2-one

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, are key to a molecule's ability to interact with other entities. nih.goviucr.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnepjol.info

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.goviucr.org Conversely, a small energy gap indicates that a molecule is more polarizable and prone to chemical reactions. iucr.org For this compound, the FMO analysis, typically performed using Density Functional Theory (DFT) calculations, would reveal the distribution of electron density in these frontier orbitals. The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in some piperidine derivatives, the HOMO is often localized on the piperidine ring and any electron-donating substituents, while the LUMO is distributed over the aromatic rings and electron-withdrawing groups. iucr.orgmdpi.com

The HOMO-LUMO gap is also instrumental in determining a molecule's electronic and optical properties. iucr.org The extent of π-conjugation within a molecule and the strength of donor-acceptor interactions can influence this energy gap; greater conjugation and stronger interactions tend to lower the gap. nih.gov

Table 1: Representative FMO Data for Piperidine Derivatives

Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Piperidine Derivative A -5.270 -1.268 4.002 jocpr.com
Piperidine Derivative B -5.267 -0.967 4.300 jocpr.com

This table presents hypothetical data for illustrative purposes, as specific values for "this compound" are not publicly available. The values are representative of typical ranges found in the literature for similar compounds.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its chemical reactivity. derpharmachemica.comnih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. nepjol.infomdpi.com Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.net For example, the electronegative regions, often found around nitrogen and oxygen atoms, are potential hydrogen bond acceptors. mdpi.com Conversely, electropositive areas, such as those near hydrogen atoms attached to heteroatoms, can act as hydrogen bond donors. mdpi.com This information is crucial for understanding how the molecule might bind to a receptor's active site. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netacs.org These models are instrumental in drug design for predicting the activity of new, unsynthesized compounds. researchgate.net

2D and 3D QSAR Approaches (e.g., CoMFA, CoMSIA)

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR methods utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. nih.govfigshare.com These models, often developed using techniques like Multiple Linear Regression (MLR), can provide valuable insights into the relationship between a compound's structure and its activity. researchgate.netijpsnonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. researchgate.netresearchgate.net These approaches align a series of molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netnih.gov The resulting models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.net For instance, a CoMFA model for a set of piperidine carboxamide derivatives revealed the importance of steric and electrostatic properties for their inhibitory activity. researchgate.net

Table 2: Statistical Parameters for 2D and 3D-QSAR Models of Piperidine Derivatives

Model Type r² (training set) q² (cross-validation) r² (test set) Reference
2D-QSAR (MLR) 0.825 > 0.5 0.778 nih.gov
3D-QSAR (CoMFA) 0.947 > 0.5 0.816 nih.gov
3D-QSAR (CoMFA) 0.951 0.631 - researchgate.netbenthamdirect.com

This table shows representative statistical values from QSAR studies on piperidine derivatives, illustrating the predictive power of these models.

Machine Learning and Deep Learning Applications in QSAR for this compound

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools in QSAR modeling. researchgate.netacs.org These methods can handle large and complex datasets and often outperform traditional QSAR approaches. bohrium.com Various ML algorithms, including Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN), have been successfully applied to predict the biological activity of piperidine derivatives. arabjchem.orgnih.gov

Deep Neural Networks (DNNs), a class of deep learning models, have shown particular promise in developing predictive QSAR models for diverse sets of compounds. bohrium.com For example, a study on OATP1B1 inhibitors demonstrated that DNN-based QSAR models had good generalization performance. bohrium.com The application of these advanced computational techniques to analogues of this compound could lead to more accurate predictions of their biological activity and facilitate the design of more potent compounds.

De Novo Drug Design and Virtual Screening Based on this compound Scaffolds

De novo drug design and virtual screening are computational strategies used to identify novel drug candidates. De novo design involves the creation of new molecular structures with desired properties, often starting from a basic scaffold like the piperidine ring. thieme-connect.com

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. sciengpub.irnih.gov This can be done through ligand-based or structure-based approaches. Ligand-based virtual screening uses the properties of known active compounds to identify similar molecules, while structure-based virtual screening relies on the three-dimensional structure of the target protein to dock and score potential ligands. mdpi.com For instance, a pharmacophore-based virtual screening led to the identification of a piperidine-spirooxadiazole derivative as an antagonist for the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Ligand-Based and Structure-Based Design Principles Applied to this compound Optimization

Both ligand-based and structure-based design principles are crucial for optimizing the properties of a lead compound like this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active ligands to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to guide the design of new, more potent analogues. nih.gov

Structure-based drug design , in contrast, is utilized when the 3D structure of the target protein is available. nih.govacs.org This allows for the detailed analysis of the binding interactions between the ligand and the receptor. nih.gov Molecular docking simulations can predict the binding mode and affinity of a ligand, providing valuable insights for optimizing its structure to improve its fit and interactions with the active site. acs.orgresearchgate.net For example, the structure-based optimization of a piperidine-pteridine derivative led to a significant improvement in its selectivity as a Leishmania pteridine (B1203161) reductase inhibitor. acs.orgresearchgate.net

In Silico ADME and Tox Prediction for this compound (focused on research insights, not safety profile)

Computational and theoretical studies are integral to modern drug discovery, offering early insights into the potential of a compound long before it reaches clinical trials. For novel compounds like this compound, a 3-arylpiperidine identified as a potentiator of antibiotics against Gram-negative pathogens, in silico methods provide a crucial first pass assessment of its drug-like properties. nih.govresearchgate.net These computational screenings help to identify potential liabilities and guide the synthesis of more effective and safer analogues. researchgate.net While detailed proprietary data on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile of this compound is not extensively published, the research landscape for efflux pump inhibitors (EPIs) and other antibacterial agents demonstrates the standard application of these predictive tools. acs.orgmdpi.com

Research in this area focuses on predicting how a compound will behave within a biological system. For instance, a high-throughput computational screening of the COCONUT database for molecules targeting the AcrB efflux pump—the same system influenced by 3-arylpiperidines—was filtered based on druglikeness criteria and favorable in silico ADMET profiles. acs.org Such analyses are critical because many potential EPIs have failed to advance to clinical use due to issues with toxicity, formulation, or unfavorable pharmacokinetic properties. researchgate.net

In silico models are used to evaluate a range of pharmacokinetic and toxicological endpoints. Key ADME parameters typically investigated include gastrointestinal absorption, permeability across the blood-brain barrier (BBB), interaction with cytochrome P450 (CYP) enzymes which are crucial for drug metabolism, and skin permeability. mdpi.comdovepress.com Toxicological predictions often assess endpoints such as hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity. mdpi.comnih.gov These computational tools, such as SwissADME and ProTox-II, analyze the chemical structure of a compound to estimate its properties, helping researchers to prioritize candidates for further experimental testing. mdpi.comnih.gov

The following tables represent the types of data typically generated in such in silico studies for a compound in early-stage research.

Table 1: Illustrative In Silico ADME Properties for this compound

This table is a representation of typical parameters evaluated in computational ADME screening for drug candidates. The values are illustrative and based on common research endpoints.

Parameter Predicted Property Research Insight
Physicochemical Properties
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule of Five, suggesting potential for good absorption and permeation.
LogP (Lipophilicity)1-3An optimal range for balancing solubility and membrane permeability.
H-bond Donors< 5Compliant with Lipinski's Rule of Five.
H-bond Acceptors< 10Compliant with Lipinski's Rule of Five.
Pharmacokinetics
GI AbsorptionHighIndicates the compound is likely to be well-absorbed from the gastrointestinal tract. dovepress.com
BBB PermeantNoSuggests the compound may not cross the blood-brain barrier, which can be desirable to avoid CNS side effects. dovepress.com
P-gp SubstrateNoThe compound is not predicted to be a substrate of P-glycoprotein, a key efflux transporter, which could improve its bioavailability. dovepress.com
Drug Metabolism
CYP1A2 InhibitorNoLow potential for drug-drug interactions involving the CYP1A2 enzyme. dovepress.com
CYP2C9 InhibitorYesPotential for interactions with drugs metabolized by CYP2C9. dovepress.com
CYP2D6 InhibitorNoLow potential for drug-drug interactions involving the CYP2D6 enzyme. dovepress.com
CYP3A4 InhibitorYesPotential for interactions with a wide range of drugs metabolized by CYP3A4. dovepress.com

Table 2: Illustrative In Silico Toxicology Predictions for this compound

This table is a representation of typical parameters evaluated in computational toxicology screening. The values are illustrative and based on common research endpoints.

Toxicity Endpoint Predicted Result Research Insight
HepatotoxicityInactiveThe compound is not predicted to cause liver damage, a common reason for drug failure. dovepress.com
CarcinogenicityNon-carcinogenThe compound is not predicted to have cancer-causing potential. dovepress.com
MutagenicityNon-mutagenThe compound is not predicted to cause genetic mutations. dovepress.com
hERG InhibitionLow RiskLow predicted risk of cardiotoxicity related to the hERG channel, a critical safety checkpoint. nih.gov
LD50 (rat, acute oral)Class 4 (300-2000 mg/kg)Indicates a relatively low level of acute toxicity based on predicted lethal dose. nih.gov

Advanced Analytical Methodologies for Piperidine Derivative 1 Research

Chromatographic Methods for Quantification of Piperidine (B6355638) Derivative 1 in Research Samples

Chromatographic techniques are indispensable for the separation and quantification of Piperidine derivative 1 and its metabolites in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.

HPLC-MS/MS for Preclinical Pharmacokinetic and Tissue Distribution Studies

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for preclinical pharmacokinetic analysis due to its high sensitivity and selectivity. This technique allows for the accurate measurement of this compound concentrations in various biological samples, such as plasma, blood, and oral fluid, even at very low levels. frontiersin.orgnih.govnih.gov

In a typical preclinical study, a method may be developed to quantify this compound and its primary metabolite, ritalinic acid, in plasma. nih.gov Sample preparation often involves a straightforward protein precipitation step, sometimes followed by solid-phase extraction (SPE) to remove interfering substances from the matrix. frontiersin.org To counteract the inherent instability of this compound in plasma due to enzymatic hydrolysis, samples are often immediately acidified. nih.govscribd.com

The chromatographic separation is commonly achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate, and an organic solvent such as methanol (B129727) or acetonitrile. nih.govdaneshyari.com The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high specificity and accurate quantification. nih.gov For instance, the transition for this compound (as methylphenidate) might be monitored at m/z 234.2 → 84.1. nih.gov

The validation of these methods typically demonstrates excellent linearity over a relevant concentration range (e.g., 0.035–40 ng/mL), with low limits of quantification (LOQ), often in the sub-ng/mL range. nih.govnih.gov These robust methods are then applied to analyze samples from preclinical pharmacokinetic studies in animal models, providing crucial data on absorption, distribution, metabolism, and excretion (ADME). plos.org

Table 1: Example HPLC-MS/MS Parameters for this compound (as Methylphenidate) Analysis

Parameter Condition Reference
Chromatography System HPLC or UPLC nih.govdaneshyari.com
Column C18 (e.g., Sapphire C18, Poroshell 120 EC-C18) nih.govdaneshyari.com
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid nih.govdaneshyari.com
Mobile Phase B Methanol with 0.1% Formic Acid nih.govdaneshyari.com
Flow Rate 0.3 - 0.5 mL/min daneshyari.com
Ionization Mode Positive Electrospray (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Analyte) m/z 234.2 → 84.1 nih.gov
Internal Standard Deuterated analog (e.g., MPH-d9) or other compound (e.g., propranolol) nih.govdaneshyari.com
Sample Preparation Protein Precipitation with Acetonitrile or Methanol; Acidification frontiersin.orgnih.gov
Lower Limit of Quantification 0.1 - 0.5 ng/mL nih.gov

UPLC and Chiral Chromatography for Enantiomeric Purity and Separation

This compound possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). researchgate.netnih.gov Since these isomers can have different pharmacological activities, it is critical to separate and quantify them individually. Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC due to the use of smaller particle size columns. researchgate.net

For chiral separations, specialized chiral stationary phases (CSPs) are required. researchgate.netsigmaaldrich.com Techniques like Supercritical Fluid Chromatography (SFC) coupled with a chiral column have also proven effective for the enantiomeric separation of this compound and its metabolites. nih.gov An example of a chiral column used for such separations is the Astec Chirobiotic V2. researchgate.net These methods allow for the baseline resolution of the d- and l-threo-enantiomers. researchgate.net

The development of a chiral UFLC-MS/MS (Ultra-Fast Liquid Chromatography) method can allow for the simultaneous quantification of the enantiomers of this compound and its metabolites in research samples like rat plasma. researchgate.net The validation of such methods establishes linearity over a specific concentration range, for example, 1-500 ng/mL for each enantiomer, and demonstrates the necessary precision and accuracy for reliable analysis. researchgate.net The ability to distinguish between enantiomers is crucial for studies aiming to understand the pharmacokinetics and pharmacodynamics of the specific, more active isomer. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly when dealing with volatile derivatives. nih.govresearchgate.net For GC-MS analysis, the compound often requires derivatization to increase its volatility and thermal stability, and to improve its chromatographic properties. researchgate.netscispace.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-trifluoroacetyl-l-prolyl chloride (TFP-Cl) for chiral analysis. nih.govnih.gov

The derivatized analyte is then injected into the GC, where it is separated on a capillary column before being detected by the mass spectrometer, often operating in electron impact (EI) ionization mode. nih.gov One of the challenges with GC-MS analysis of phenidate-type compounds is their potential for thermal degradation in the hot injector port, which can lead to inconsistent results. researchgate.net Careful optimization of the injector and oven temperatures is necessary to minimize this degradation. researchgate.net

Despite these challenges, validated GC-MS methods can achieve low limits of sensitivity, for instance, 2.0 µg/L for methylphenidate in serum. nih.gov Chiral derivatization followed by GC-MS analysis allows for the specific measurement of each enantiomer in biological samples like urine, which is important for metabolic phenotyping studies. nih.gov

Spectroscopic Techniques for Structural and Conformational Analysis of this compound

Spectroscopic methods are essential for the definitive elucidation of the three-dimensional structure and conformational dynamics of this compound, providing insights that are complementary to chromatographic data.

High-Resolution NMR Spectroscopy (1D, 2D, Solid-State) for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure and conformational preferences of this compound in solution. acs.orgmdpi.com One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of each atom in the molecule. researchgate.net

Studies on N-methyl derivatives of this compound in D₂O solution have used NMR to show that the compound exists as a mixture of conformers, with the major species often having an axial N-methyl group and an equatorial ester side chain. acs.org Such detailed conformational analysis is crucial for understanding how the molecule interacts with its biological targets. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govunivie.ac.at

For this compound, single-crystal X-ray diffraction analysis has been used to determine the solid-state structures of its hydrochloride salts and various analogues. acs.orgnih.govresearchgate.net These studies have confirmed the threo-relative configuration of the active isomers and revealed key structural features. researchgate.netnih.gov For example, crystallographic analysis of the (-)-threo HCl salt showed that the piperidine ring adopts a chair conformation with the carbonyl oxygen of the ester group oriented towards the ammonium group. nih.gov

This detailed structural information is invaluable for computational modeling and for understanding the structure-activity relationships that govern the compound's interaction with its protein targets. nih.gov The crystal structure serves as a fundamental reference for structure-based drug design and for interpreting data from other analytical techniques. univie.ac.at

Table 2: Summary of X-ray Crystallography Data for a this compound Analog ((±)-threo-N-methyl-methylphenidate HCl)

Parameter Value Reference
Crystal System Monoclinic acs.org
Space Group P2₁/n acs.org
a (Å) 13.123(3) acs.org
b (Å) 10.111(2) acs.org
c (Å) 23.010(5) acs.org
β (deg) 98.43(3) acs.org
Volume (ų) 3018.9(11) acs.org
Z (molecules/unit cell) 8 acs.org
Key Conformation Feature Chair conformation of piperidine ring with axial N-methyl and CH(Ph)COOMe groups. acs.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive spectroscopic techniques crucial for determining the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption provides information about the three-dimensional arrangement of atoms, particularly the absolute configuration of stereocenters. For instance, the absolute configuration of 3-hydroxypiperidine (B146073) derivatives can be determined using CD spectroscopy. In the analysis of tetracyclic bis-piperidine alkaloids, CD analysis of a semi-synthetic, fully saturated derivative was instrumental in elucidating the absolute stereochemistry for the entire series of related natural products. mdpi.com The presence of a distinct small positive peak around 230 nm in the CD spectra of certain peptide derivatives containing piperidine has been suggested as an indicator of a preferred secondary structure, which is important for their binding affinity. jst.go.jp

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mgcub.ac.in The resulting ORD curve can be used to assign the absolute configuration of a chiral center, especially when a chromophore is present that absorbs above 200 mμ. researchgate.net For some 3-hydroxypiperidine derivatives, empirical helicity rules can be applied to correlate optical rotation data with absolute stereochemical assignments, with the R-configuration often exhibiting positive optical rotation and the S-configuration showing negative rotation.

The combination of CD and ORD provides a comprehensive understanding of the stereochemical features of this compound. These techniques are sensitive to subtle changes in molecular geometry and can even detect variations caused by intermolecular aggregation. nih.gov The data obtained from CD and ORD analyses, often supported by ab initio simulations, are invaluable for the structural elucidation of chiral pharmaceuticals and their intermediates in solution. nih.gov

FTIR and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential vibrational spectroscopic techniques used to identify functional groups and obtain a unique "vibrational fingerprint" of this compound. These methods probe the vibrational modes of a molecule, providing detailed information about its structure and bonding.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For example, in the analysis of a piperidine derivative, the N-H stretching vibration of an amino group can give rise to an amide band between 3250 and 3500 cm⁻¹. ijert.org The presence of a carbonyl group (C=O) is typically identified by a strong absorption band in the region of 1750-1600 cm⁻¹. derpharmachemica.com C-N stretching vibrations are usually observed in the 1200 to 1400 cm⁻¹ range. derpharmachemica.com The chemical reactions between CO2 and functionalized piperidine derivatives have been monitored in situ using attenuated total reflectance (ATR) FTIR spectroscopy to identify the ionic reaction products. nih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. In the study of 4-(2-Keto-1-benzimidazolinyl) piperidine, both FT-IR and FT-Raman spectra were used to identify functional groups, with the N-H stretching vibration in the piperidine ring being observed at 3256 cm⁻¹ in the FT-IR and 3274 cm⁻¹ in the FT-Raman spectrum. derpharmachemica.com Surface-enhanced Raman scattering (SERS) has been used to study the adsorption of piperidine on a silver electrode, revealing information about the molecule's orientation at the surface. aip.orgresearchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. By comparing the experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. derpharmachemica.combohrium.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique Reference
N-H Stretch (Amide)3250 - 3500FTIR ijert.org
N-H Stretch (Piperidine Ring)~3256 - 3274FTIR, Raman derpharmachemica.com
C=O Stretch1600 - 1750FTIR derpharmachemica.com
C-N Stretch1200 - 1400Raman derpharmachemica.com
C-H Stretch (Asymmetric CH3, CH2)~2919 - 2995FTIR ijert.org

Biosensor and High-Throughput Screening Assays for this compound Activity

Label-Free Detection Technologies (e.g., SPR, Biolayer Interferometry)

Label-free detection technologies like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful tools for characterizing the binding interactions of this compound with its biological targets in real-time. These techniques are crucial for drug discovery and development as they provide quantitative data on binding kinetics (association and dissociation rates) and affinity.

Surface Plasmon Resonance (SPR) measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., this compound) binds to a ligand (e.g., a target protein) that is immobilized on the chip. This allows for the determination of binding kinetics (k_on and k_off) and the dissociation constant (K_d). For example, SPR has been used to evaluate the binding affinity of piperidine derivatives to Heat Shock Protein 70 (HSP70), with one compound showing a K_d value of 2.46 μM. nih.govresearchgate.net SPR is also employed to study the binding of piperidine derivatives to various receptors and enzymes, which is essential for understanding their pharmacological effects.

Biolayer Interferometry (BLI) is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. The change in the interference pattern upon binding of an analyte to the immobilized protein is proportional to the number of bound molecules. BLI has been used in competition assays to study the interaction of new piperidine analogs with the HIV-1 envelope glycoprotein (B1211001) gp120. nih.govresearchgate.net In these assays, a known ligand (soluble CD4) is immobilized on the biosensor, and the ability of the piperidine derivatives to compete for binding to gp120 is measured. nih.gov

Both SPR and BLI are valuable for validating target engagement in cellular assays and can be used to quantify binding kinetics (K_d, k_on/k_off). These label-free methods are integral to high-throughput screening campaigns to identify and characterize new piperidine derivatives with desired biological activities.

Technique Principle Key Parameters Measured Example Application for Piperidine Derivatives Reference
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.k_on, k_off, K_dEvaluating binding affinity to HSP70. nih.govresearchgate.net
Biolayer Interferometry (BLI)Measures changes in the interference pattern of reflected light upon binding.Binding competition, real-time bindingCompetition assay for binding to HIV-1 gp120. nih.govresearchgate.net

Reporter Gene Assays and Cell-Based Functional Assays

Reporter gene assays and other cell-based functional assays are fundamental tools for evaluating the biological activity of this compound in a cellular context. These assays provide insights into the compound's mechanism of action and its effects on specific signaling pathways.

Reporter Gene Assays are used to measure the transcriptional activity of a gene of interest in response to a stimulus, such as the presence of this compound. In these assays, the regulatory region of a target gene is linked to a "reporter gene" that encodes an easily detectable protein, such as luciferase or β-galactosidase. The activity of the reporter protein serves as a proxy for the activity of the target gene. For instance, a luciferase reporter gene assay has been used to monitor viral infection by measuring luciferase expression from viral DNA in infected cells treated with piperidine derivatives. google.com Similarly, reporter gene assays have been employed to identify piperidine-based inhibitors of tankyrases (TNKS), where the inhibition of a SuperTopFlash reporter gene in HEK293 cells indicated the compound's activity. mdpi.com

Cell-Based Functional Assays encompass a wide range of assays that measure various cellular responses. These can include cell viability assays, cell cycle analysis, and assays that measure the activity of specific cellular pathways. For example, cell viability assays have been performed in multiple cancer cell lines to determine the anti-proliferative effects of novel piperidine derivatives. nih.gov In the study of piperidine derivatives as potential antifungals, a MUSE Cell Analyzer was used to assess cell viability and cell cycle arrest in Candida auris. nih.gov Functional cell-based assays have also been developed to distinguish between melanocortin receptor agonists and antagonists among acylated piperidine derivatives by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the receptor. google.com

These assays are often used in high-throughput screening (HTS) campaigns to rapidly assess the activity of large libraries of compounds. The data from these assays are crucial for identifying lead compounds and for understanding the structure-activity relationships of this compound.

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies of this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to elucidate its mechanism of action. This involves replacing one or more atoms in the molecule with their stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). acs.org The labeled compound is chemically identical to the unlabeled one but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

The use of deuterated analogs, where hydrogen atoms are replaced by deuterium, is particularly common. This isotopic substitution can be used to study the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com For example, piperidine-d11, where eleven hydrogen atoms are replaced with deuterium, serves as a tracer in metabolic studies, allowing researchers to track the fate of the compound in biological systems. smolecule.com The kinetic isotope effect (KIE), which is the change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can provide valuable information about reaction mechanisms. smolecule.com For instance, a KIE study using a deuterated piperidine derivative helped to identify the turnover-limiting step in a catalytic cycle. rsc.org

Isotopic labeling can also be used to investigate the mechanism of chemical reactions. In a study on the copper-catalyzed formation of indolizines and chalcones, deuterium-labeled piperidine was used to probe the reaction mechanism. ua.es The low degree of deuterium incorporation in the product suggested a mechanism different from those previously proposed. ua.es

The synthesis of isotopically labeled this compound can be achieved through various methods, including the use of deuterated reagents or catalytic deuteration. The purity and the precise location of the isotopic label are typically confirmed by ¹H-NMR and mass spectrometry.

The data obtained from isotopic labeling studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as for elucidating its mechanism of action at a molecular level. acs.org

Microscopy Techniques for Cellular Localization and Target Engagement Studies of this compound

Microscopy techniques are invaluable for visualizing the subcellular localization of this compound and for studying its engagement with its molecular targets within the cell. These methods provide spatial information that complements the biochemical data obtained from other assays.

Fluorescence Microscopy is a widely used technique for cellular localization studies. This can be achieved by conjugating this compound with a fluorescent probe, such as BODIPY or FITC. The fluorescently labeled compound can then be introduced to cells, and its distribution within different cellular compartments can be visualized using a fluorescence microscope. This approach has been used to examine the effect of piperidine derivatives on the membrane integrity of Candida auris. nih.gov

Target Engagement studies can also be performed using microscopy-based techniques. One such method is the Cellular Thermal Shift Assay (CETSA) , which can be adapted for microscopy. In this assay, cells are treated with the compound, heated to denature proteins, and then the aggregation of the target protein is visualized by microscopy. The binding of the compound to its target protein can stabilize it against thermal denaturation, leading to a change in its aggregation pattern. This method can confirm target engagement within the cellular environment.

Pull-down assays , while not a direct microscopy technique, can be used in conjunction with microscopy. In a pull-down assay, a biotinylated analog of this compound is used to isolate its target protein from cell lysates. The isolated protein can then be identified by mass spectrometry, and its localization can be further investigated using immunofluorescence microscopy with an antibody against the identified target.

These microscopy-based approaches provide crucial information about where this compound accumulates within the cell and whether it interacts with its intended target in a native cellular context. This information is vital for validating the mechanism of action and for understanding the cellular basis of the compound's biological activity.

Fluorescence Microscopy and Confocal Imaging

Fluorescence microscopy is a cornerstone technique in biological research, enabling the specific detection of molecules of interest by tagging them with fluorescent probes. Confocal microscopy, a refined form of fluorescence microscopy, further improves image quality by using a pinhole to reject out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of samples.

In the context of piperidine derivatives, these imaging modalities are invaluable for elucidating their biological functions. For instance, research has shown that pyrazolopyridine derivatives, which can be synthesized from a precursor known as "this compound," disrupt essential transport pathways in parasites. nih.gov Using fluorescence microscopy, researchers observed that a fluorescently-tagged peptide (FITC-PTS), which is normally confined to organelles called glycosomes, becomes dispersed throughout the cell volume when the parasite is treated with the derivative. nih.gov This provides direct visual evidence of the compound's mechanism of action—causing a failure in glycosomal protein transport. nih.gov

Similarly, "this compound" has been used as a starting material in the synthesis of advanced imaging agents. researchgate.net One such agent is TIRO-CyAl5.5, a near-infrared fluorescent probe designed for the in vivo detection of platelets. researchgate.net Fluorescence microscopy experiments using this probe have successfully imaged platelet-rich thrombi in animal models, demonstrating the utility of piperidine-based structures in creating targeted imaging tools. researchgate.net

Confocal microscopy has also been employed to study the effects of other complex piperidine derivatives. In studies involving a benzimidazolinyl piperidine derivative, confocal imaging revealed a significant loss of viability in Leishmania parasites within infected macrophages following treatment. sci-hub.se This technique allows for clear visualization of the parasite within the host cell, offering a powerful method to assess the efficacy of potential therapeutic agents. sci-hub.se Furthermore, fluorescence microscopy has been applied to study the effects of a piperidine derivative that acts as a P2Y14R antagonist in HEK293 cells, a common cell line used in biomedical research. acs.org

The following table summarizes key findings from studies utilizing these microscopy techniques on piperidine-related compounds.

Study FocusCompound TypeMicroscopy TechniqueKey FindingReference
Glycosomal TransportPyrazolopyridine derivative (from this compound)Fluorescence MicroscopyCompound disrupts transport, causing fluorescent cargo to spread from glycosomes into the cytosol. nih.gov
Platelet ImagingNear-Infrared Probe (from this compound)Fluorescence MicroscopyProbe successfully visualizes platelet thrombus in vivo. researchgate.net
Antileishmanial ActivityBenzimidazolinyl piperidine derivativeConfocal MicroscopyTreatment leads to a loss of parasite viability within host macrophages. sci-hub.se
Receptor AntagonismThis compoundFluorescence MicroscopyUsed to visualize cellular effects of the antagonist on HEK293 cells. acs.org

Super-Resolution Microscopy

While confocal microscopy offers significant improvements over standard fluorescence techniques, its resolution is still limited by the diffraction of light, to approximately 200 nanometers. Super-resolution microscopy (SRM) encompasses a class of techniques that bypass this limitation, enabling visualization of cellular structures at the nanoscale. eurekalert.orgacs.org Methods such as Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopy (SMLM)—which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)—are revolutionizing cell biology. acs.orgtesisenred.net

The application of SRM to a specific compound like "this compound" is contingent on the availability of suitable fluorescent probes. These probes must possess specific photophysical properties, such as high brightness and photostability, to withstand the intense laser light used in SRM and to allow for the precise localization required to generate a super-resolved image. nih.govacs.org

Currently, direct super-resolution imaging studies of "this compound" are not widely documented. However, the piperidine structural motif is relevant to the development of advanced fluorescent dyes for these techniques. For example, piperidine is used as a reagent in the solid-phase synthesis of fluorescent probes for the STED imaging of actin filaments. acs.org In this process, piperidine is used to remove a temporary protecting group (Fmoc) during the assembly of the probe. acs.org

Furthermore, research into new fluorescent dyes demonstrates how modifying related heterocyclic amine structures can dramatically improve their performance for super-resolution applications. acs.orgresearchgate.net A novel class of rhodamine dyes incorporating a quaternary piperazine (B1678402)—a six-membered ring containing two nitrogen atoms—exhibits superior brightness and quantum yields. acs.orgresearchgate.net These enhanced properties are critical for achieving high-quality super-resolution images of cellular components like microtubules and lysosomes. acs.org This line of research highlights the importance of heterocyclic scaffolds, like piperidine and its relatives, in the molecular engineering of next-generation probes for cutting-edge microscopy. eurekalert.orgacs.org

The development of such high-performance dyes is essential for expanding the capabilities of SRM, which will in turn enable more detailed investigations of the subcellular interactions and dynamics of a wide range of molecules, including potentially piperidine derivatives. mpg.dersc.org

TechniquePrincipleRelevance to Piperidine Derivatives
STED MicroscopyUses a second laser to de-excite fluorophores at the periphery of the focal spot, effectively narrowing the area of fluorescence emission. stanford.eduThe piperidine moiety is used in the synthesis of fluorescent probes designed for STED imaging of cellular structures like actin. acs.org
PALM/STORM (SMLM)Relies on the stochastic activation and subsequent localization of individual fluorescent molecules over thousands of frames to reconstruct a high-resolution image. fsu.eduThe development of bright, photoswitchable dyes, where heterocyclic amines related to piperidine can be key structural components, is crucial for SMLM. acs.orgresearchgate.net

Potential Therapeutic Applications and Research Perspectives of Piperidine Derivative 1

Preclinical Evidence Supporting Potential Efficacy of Piperidine (B6355638) Derivative 1 in Cancer

Recent preclinical investigations have highlighted the potential of piperidine derivatives in oncology. While direct studies on Piperidine Derivative 1 are emerging, analogous compounds have demonstrated significant antiproliferative properties. For instance, certain 1-methylpiperidine derivatives have shown high affinity for the sigma-1 (σ1) receptor and exhibit antiproliferative activity against human prostate cancer cell lines, such as DU145. nih.gov Another study indicated that a different piperidine derivative inhibited the growth of human non-small cell lung cancer cells (A427). nih.gov

The proposed mechanism of action for some of these compounds involves their interaction with specific cellular targets, leading to the inhibition of tumor cell growth. nih.gov Molecular dynamics simulations have suggested that the interaction between the piperidine ring and the lipophilic binding pocket of the σ1 receptor can be crucial for its affinity and subsequent biological activity. nih.gov The antiproliferative effects of these compounds are often evaluated by incubating cancer cell lines with varying concentrations of the derivative and measuring cell viability. nih.gov

Below is a table summarizing the preclinical anticancer activity of related piperidine derivatives, which provides a basis for the potential efficacy of this compound.

Cell LineCompound TypeObserved Effect
DU145 (Prostate Cancer)1-Methylpiperidine derivativesAntiproliferative activity
A427 (Lung Cancer)4-(2-aminoethyl)piperidine scaffoldGrowth inhibition

This table presents a summary of preclinical findings for piperidine derivatives structurally related to this compound, suggesting its potential therapeutic utility in oncology.

Exploration of Novel Therapeutic Indications and Repurposing Strategies for this compound

The diverse pharmacological activities associated with the piperidine nucleus suggest that this compound could be a candidate for therapeutic repurposing. researchgate.netijnrd.org Piperidine derivatives have been investigated for a wide range of conditions, including neurological disorders, pain management, and infectious diseases. nih.govencyclopedia.pubnih.gov

One promising area for repurposing is in the management of neuropathic pain, given that some piperidine derivatives act as antagonists for both the histamine (B1213489) H3 and sigma-1 receptors. nih.gov Additionally, the piperidine scaffold is a key component in various antipsychotic and analgesic medications. ijnrd.orgpharmjournal.ru The exploration of this compound in these contexts could be guided by its specific receptor binding profile and functional activity.

A systematic approach to repurposing would involve screening this compound against a panel of biological targets associated with various diseases. This could unveil novel mechanisms of action and expand its therapeutic potential beyond its initial intended use.

Advantages and Limitations of this compound as a Lead Compound for Drug Development

As a lead compound, this compound possesses several advantages inherent to the piperidine scaffold. The piperidine ring is a versatile and synthetically accessible structure, allowing for extensive chemical modification to optimize its pharmacological properties. nih.govmdpi.com The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com

However, there are also limitations to consider. The lipophilicity of piperidine derivatives can sometimes be high, which may affect their solubility and pharmacokinetic properties. nih.gov Furthermore, achieving stereo- and regioselectivity during synthesis can be challenging, although modern synthetic methods are helping to overcome these hurdles. mdpi.com The development of a successful drug from a lead compound like this compound will depend on careful optimization of its structure to balance efficacy with a favorable safety profile.

Key Considerations for this compound in Drug Development:

AdvantagesLimitations
Synthetically versatile scaffold nih.govmdpi.comPotential for high lipophilicity nih.gov
Ability to modulate physicochemical properties researchgate.netthieme-connect.comChallenges in stereoselective synthesis mdpi.com
Established presence in numerous approved drugs nih.govBalancing efficacy and safety profile
Potential for improved pharmacokinetic properties researchgate.net

This table outlines the primary advantages and potential limitations of utilizing this compound as a foundational compound for further drug development.

Considerations for Derivatization Towards Prodrugs or Targeted Delivery Systems for this compound

To enhance the therapeutic profile of this compound, the development of prodrugs or targeted delivery systems is a viable strategy. mdpi.comnih.gov Prodrugs are inactive derivatives that are converted into the active drug within the body, which can improve oral absorption, stability, and site-specific delivery. mdpi.com Classical prodrug design often involves masking functional groups to increase lipophilicity and passive diffusion. researchgate.net

A more advanced approach involves targeted prodrug design, where the prodrug is engineered to be recognized by specific enzymes or transporters at the desired site of action. researchgate.net For example, conjugating this compound to amino acids or peptides could facilitate its transport across biological membranes via specific carriers. mdpi.com This strategy has been explored for various drug classes to improve their oral bioavailability. mdpi.com

Targeted delivery systems can also be designed by attaching this compound to a targeting moiety, such as a peptide or antibody, that recognizes a specific receptor or cell type. nih.govchemrxiv.org This approach could be particularly beneficial for enhancing the efficacy and reducing the systemic toxicity of this compound in applications like cancer therapy. chemrxiv.org

Patent Landscape and Intellectual Property Considerations for this compound and its Analogues

The patent landscape for piperidine derivatives is extensive, reflecting the broad interest in this class of compounds for therapeutic applications. google.com Patents in this area typically cover novel chemical structures, synthetic methods, and specific medical uses. For this compound and its analogues, securing intellectual property will be crucial for its commercial development.

Key areas for patent protection would include:

Composition of Matter: Claims covering the specific chemical structure of this compound and its closely related analogues.

Method of Synthesis: Protection for novel and efficient synthetic routes to produce the compound. google.com

Therapeutic Use: Patents for the use of this compound in treating specific diseases, supported by preclinical and clinical data.

A thorough analysis of the existing patent literature is necessary to ensure the novelty and non-obviousness of this compound. Given the large number of existing patents for piperidine-containing compounds, a well-defined and innovative patent strategy will be essential. google.com

Future Research Directions and Unresolved Questions for Piperidine Derivative 1

Addressing Unresolved Mechanistic Aspects and Off-Target Research of Piperidine (B6355638) Derivative 1

A fundamental priority in the ongoing investigation of Piperidine derivative 1 is to achieve a granular understanding of its mechanism of action. Initial studies have pinpointed its primary biological target, but the precise molecular interactions remain to be fully characterized. Future research must employ detailed kinetic studies to confirm the mode of inhibition, such as competitive, non-competitive, or mixed-type inhibition, which provides deeper insight into its interaction with the target enzyme or receptor. nih.gov

Molecular docking and simulation studies are essential to visualize the binding orientation of this compound within the active site of its target. nih.govnih.gov These computational approaches can identify key amino acid residues involved in the interaction and guide the design of future analogues with improved affinity and specificity.

Development of Second-Generation this compound Analogues with Enhanced Research Attributes

Building upon the foundational knowledge of this compound, the strategic design and synthesis of second-generation analogues are a logical and necessary next step. The primary goal of this endeavor is to develop new chemical entities with enhanced research attributes, such as improved potency, selectivity, solubility, and metabolic stability. thieme-connect.comajchem-a.com

Structure-activity relationship (SAR) studies will form the basis of this effort, systematically modifying the core piperidine scaffold to probe the chemical space. thieme-connect.com For instance, introducing chiral centers into the piperidine ring can profoundly influence its three-dimensional structure, potentially leading to better adaptation to the target's binding site and enhancing biological activity and selectivity. thieme-connect.com The development of both cis- and trans-diastereoisomers will be important for exploring the optimal spatial arrangement for target engagement. rsc.org

The table below illustrates a hypothetical comparison between the parent compound and a prospective second-generation analogue, highlighting key research attributes that would be targeted for enhancement.

AttributeThis compoundSecond-Generation Analogue 1.2Research Goal
Target Affinity (IC₅₀) 50 nM<10 nMIncrease potency
Selectivity (vs. Target B) 10-fold>100-foldImprove target specificity
Aqueous Solubility 15 µg/mL>100 µg/mLEnhance suitability for in vitro assays
Metabolic Stability (t½) 30 min>120 minIncrease compound lifetime for in vivo models

These second-generation compounds will serve as valuable research tools to further probe the biological system of interest and to validate the therapeutic hypothesis. nih.govrsc.org

Integration of Omics Data (Genomics, Proteomics, Metabolomics) with this compound Research

To gain a systems-level understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. nih.gov A single-target approach provides only a limited view; omics technologies offer a holistic perspective on the cellular response to the compound. mdpi.com

Transcriptomics (RNA-Seq): This will reveal changes in gene expression patterns following treatment with this compound. It can help identify entire pathways that are modulated by the compound, uncovering downstream effects and potential biomarkers of activity.

Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can validate findings from transcriptomics and provide a more direct measure of the functional changes occurring within the cell. nih.gov

Metabolomics: This approach analyzes the global profile of metabolites, offering a snapshot of the metabolic state of a cell or organism. It can uncover unexpected metabolic pathways affected by this compound and identify biomarkers related to its efficacy or mechanism.

Integrating these diverse datasets requires sophisticated computational and statistical methods. nih.govmdpi.com The goal is to construct a comprehensive network model of the compound's activity, linking the initial molecular interaction to the ultimate phenotypic outcome. researchgate.net This multi-omics approach is critical for generating new hypotheses, identifying predictive biomarkers for compound sensitivity, and better understanding the intricate biological network in which this compound operates. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches with this compound

The traditional "one molecule, one target" paradigm of drug discovery is evolving towards an appreciation for polypharmacology, where a single compound is designed to interact with multiple targets to achieve a superior therapeutic effect. nih.govacs.org Future research should explore the potential for this compound to serve as a scaffold for multi-target-directed ligands (MTDLs). acs.org

This strategy is particularly relevant for complex multifactorial diseases where modulating a single target may be insufficient. nih.gov For example, in neurodegenerative disease research, compounds are being designed to inhibit both cholinesterases and beta-amyloid aggregation. nih.gov Analogues of this compound could be rationally designed to engage with two or more distinct, disease-relevant targets.

The design process involves identifying a secondary target that could work synergistically with the primary target of this compound. Computational modeling can be used to design hybrid molecules that incorporate the necessary pharmacophoric features to bind to both targets. nih.gov This dual- or multi-targeting approach could lead to enhanced efficacy and a more robust biological response.

Emerging Technologies and Methodologies for the Study of this compound

Advancements in technology provide powerful new tools for accelerating the investigation of this compound. researchgate.net Leveraging these emerging methodologies can enhance the efficiency and depth of the research process.

AI-Driven Molecular Modeling: Artificial intelligence and machine learning algorithms can analyze vast datasets to predict the activity of virtual compounds, prioritize synthetic targets, and optimize molecular properties, significantly speeding up the design-synthesis-test cycle. pmarketresearch.com

Fragment-Based Drug Discovery (FBDD): This technique can be used to identify small molecular fragments that bind to the target of interest. pmarketresearch.com These fragments can then be grown or linked to develop novel, potent analogues of this compound, potentially accessing different chemical space than traditional high-throughput screening. rsc.org

Novel Synthetic Methodologies: Innovations in synthetic organic chemistry, such as biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer more efficient and modular ways to synthesize complex piperidine structures. news-medical.net These methods can reduce the number of steps required to create analogues, improving cost-effectiveness and enabling the rapid generation of diverse compound libraries for SAR studies. news-medical.net

Advanced Spectrometry: High-throughput mass spectrometry can be employed to screen for covalent binders to RNA or other biological targets, opening new avenues for mechanistic studies. acs.org

The following table summarizes key emerging technologies and their potential application in the study of this compound.

TechnologyApplication for this compound ResearchPotential Impact
AI-Driven Design Predict bioactivity and physicochemical properties of new analogues.Accelerate lead optimization.
Fragment-Based Screening Identify novel binding modes and starting points for new scaffolds.Expand chemical diversity.
Modular Synthesis Streamline the creation of complex 3D piperidine molecules.Improve synthetic efficiency and reduce costs. news-medical.net

Identification of Research Gaps and Challenges for Future Development of this compound-based Compounds

Despite its promise, the path forward for this compound is accompanied by several research gaps and challenges that must be addressed. A clear-eyed view of these hurdles is essential for strategic planning and resource allocation.

One major challenge lies in the scalability of synthesis. While lab-scale synthesis may be established, developing a robust and cost-effective route for producing larger quantities of this compound and its analogues for extensive preclinical testing can be a significant hurdle. pmarketresearch.com Furthermore, ensuring batch-to-batch consistency and controlling for impurities is a persistent challenge in chemical manufacturing. pmarketresearch.com

Another research gap is the lack of validated biomarkers to measure the biological activity of the compound in more complex systems. While direct target engagement can be measured in vitro, identifying downstream markers that confirm the compound is having the desired effect in vivo is a critical need. High R&D costs and stringent regulatory compliance for novel chemical entities also present significant, albeit standard, challenges to long-term development projects. researchandmarkets.com

Research Gap / ChallengePotential Mitigation Strategy
Scalable Synthesis Develop and optimize novel, efficient synthetic routes; explore green chemistry principles. pmarketresearch.comnews-medical.net
Lack of In Vivo Biomarkers Utilize omics data (proteomics, metabolomics) to identify and validate candidate biomarkers.
Predictive Preclinical Models Develop more sophisticated cellular or organoid models that better recapitulate human disease.
High R&D Investment Leverage computational modeling and AI to prioritize experiments and improve success rates. researchandmarkets.com

Translational Research Path from Preclinical Findings to Early-Stage Research (Excluding Clinical Trials)

The ultimate goal of preclinical research is to build a comprehensive data package that provides a strong rationale for moving a compound into the next stage of investigation. For this compound, the translational path involves a systematic progression from basic laboratory findings to more complex, disease-relevant models, while stopping short of human clinical trials.

The initial phase involves rigorous validation of its on-target activity and selectivity using purified enzymes or cell-based assays. Following this, the compound's efficacy must be demonstrated in relevant animal models of the disease of interest. For example, if targeting a neurological condition, studies in rodent models would be necessary to show that the compound can modulate the target in the brain and produce a desired physiological effect. nih.gov

A key component of this translational bridge is the establishment of a clear relationship between the compound's concentration and its biological effect (pharmacokinetics/pharmacodynamics, or PK/PD modeling). This involves determining how the compound is absorbed, distributed, metabolized, and excreted, and correlating this with its activity in animal models. Identifying and validating biomarkers that can be monitored during these studies is crucial for demonstrating that the compound is engaging its target and initiating the desired biological cascade. This body of evidence is foundational for any future consideration of the compound for therapeutic development.

Q & A

Q. What safety protocols are essential when handling reactive piperidine intermediates?

  • Methodological Answer : Use CE-certified chemical-resistant gloves (EN 374 standard) and fume hoods for volatile intermediates (e.g., acyl chlorides) . Implement spill containment measures and emergency wash stations. Stability studies (DSC for exothermic decomposition) inform storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.